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Core Science & Biosynthesis

Foundational

molecular weight and formula of 4-isopropyl-N-(4-methoxyphenyl)benzamide

Technical Monograph: 4-Isopropyl-N-(4-methoxyphenyl)benzamide Executive Summary This technical guide provides a rigorous analysis of 4-isopropyl-N-(4-methoxyphenyl)benzamide , a disubstituted benzamide derivative frequen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Isopropyl-N-(4-methoxyphenyl)benzamide

Executive Summary This technical guide provides a rigorous analysis of 4-isopropyl-N-(4-methoxyphenyl)benzamide , a disubstituted benzamide derivative frequently utilized as a chemical probe in medicinal chemistry.[1] Characterized by its lipophilic isopropyl group and electron-donating methoxy substituent, this molecule serves as a critical scaffold in the development of Transient Receptor Potential (TRP) channel modulators and anti-proliferative agents.[1] This monograph outlines its physicochemical profile, a self-validating synthesis protocol, and the analytical logic required for structural confirmation.[1]

Part 1: Physicochemical Profile[1][2]

The core identity of the molecule is defined by the amide linkage between 4-isopropylbenzoic acid (cumic acid) and 4-methoxyaniline (p-anisidine).[1]

Table 1: Core Chemical Specifications

PropertyValueNotes
IUPAC Name N-(4-methoxyphenyl)-4-(propan-2-yl)benzamideAlso known as 4'-methoxy-4-isopropylbenzanilide.[1]
Molecular Formula C₁₇H₁₉NO₂ Confirmed by elemental accounting (C:17, H:19, N:1, O:2).[1]
Molecular Weight 269.34 g/mol Monoisotopic Mass: 269.1416 Da.[1]
Calculated LogP ~4.2 - 4.5Highly lipophilic; requires DMSO for stock solutions.[1]
H-Bond Donors 1Amide N-H.[1][2]
H-Bond Acceptors 2Amide Carbonyl (C=O) and Methoxy Ether (O).[1]
Physical State White to off-white crystalline solidTypical Melting Point: 155–165°C (Predicted).[1]

Part 2: Synthetic Protocol & Validation

Expert Insight: While direct condensation using coupling reagents (EDC/HOBt) is possible, the Acid Chloride Method is preferred for this substrate due to the steric bulk of the isopropyl group and the nucleophilicity of the aniline.[1] This pathway minimizes side reactions and simplifies purification.[1]

Reaction Logic (DOT Visualization)

SynthesisPathway Start1 4-Isopropylbenzoic Acid (Precursor A) Intermediate 4-Isopropylbenzoyl Chloride (Activated Electrophile) Start1->Intermediate Activation (Reflux, 2h) Start2 Thionyl Chloride (SOCl2) Start2->Intermediate Product 4-Isopropyl-N-(4-methoxyphenyl)benzamide (Target) Intermediate->Product Nucleophilic Acyl Substitution (DCM, 0°C to RT) Reagent 4-Methoxyaniline (Nucleophile) Reagent->Product Base Triethylamine (Et3N) (HCl Scavenger) Base->Product Neutralizes HCl

Caption: Step-wise activation and coupling pathway. The acid chloride intermediate ensures rapid and complete conversion of the aniline.[1]

Step-by-Step Methodology
  • Activation (In Situ Generation):

    • Dissolve 5.0 mmol of 4-isopropylbenzoic acid in 10 mL of anhydrous dichloromethane (DCM).

    • Add 1.2 equivalents of thionyl chloride (SOCl₂) and a catalytic drop of DMF.[1]

    • Causality: DMF forms the Vilsmeier-Haack reagent intermediate, drastically accelerating the formation of the acid chloride.[1]

    • Reflux for 2 hours until gas evolution (SO₂, HCl) ceases. Evaporate solvent to isolate the crude acid chloride (avoid purification here to prevent hydrolysis).[1]

  • Coupling (The Critical Step):

    • Dissolve 5.0 mmol of 4-methoxyaniline and 1.5 equivalents of Triethylamine (Et₃N) in 15 mL of dry DCM. Cool to 0°C.[1]

    • Why 0°C? Controls the exothermicity of the reaction, preventing the formation of di-acylated byproducts.[1]

    • Add the crude acid chloride (dissolved in 5 mL DCM) dropwise over 15 minutes.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup & Purification:

    • Wash the organic layer with 1M HCl (removes unreacted aniline), followed by sat.[1] NaHCO₃ (removes unreacted acid), and finally Brine.[1]

    • Dry over MgSO₄ and concentrate.[1][3]

    • Recrystallization: Use hot Ethanol/Water (9:1).[1] This specific solvent system leverages the lipophilicity of the isopropyl group to crash out the product while keeping polar impurities in solution.[1]

Part 3: Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized compound must pass the following "Triad of Proof."

Nuclear Magnetic Resonance (¹H NMR)

The structure is confirmed by identifying three distinct signal regions.[1][2]

Table 2: Predicted ¹H NMR Shifts (CDCl₃, 400 MHz)

MoietyShift (δ ppm)MultiplicityIntegrationDiagnostic Logic
Amide NH ~7.8 - 8.2Broad Singlet1HDisappears with D₂O shake (confirms labile proton).[1]
Aromatic (Benzoyl) ~7.8 (d) & 7.3 (d)Doublets (AA'BB')4HCharacteristic para-substitution pattern of the acid ring.[1]
Aromatic (Aniline) ~7.5 (d) & 6.9 (d)Doublets (AA'BB')4HOrtho to OMe (shielded, ~6.[1]9) vs Ortho to NH (deshielded, ~7.5).[1]
Methoxy (-OCH₃) ~3.8Singlet3HSharp, intense singlet; key indicator of the aniline fragment.[1]
Isopropyl (-CH) ~2.9 - 3.0Septet1HCoupled to the methyls (J ≈ 7 Hz).[1]
Isopropyl (-CH₃) ~1.2 - 1.3Doublet6HThe "gem-dimethyl" signal; confirms the isopropyl group integrity.[1]
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Parent Ion: [M+H]⁺ = 270.15 m/z.[1]

  • Fragmentation Pattern: Look for a fragment at 147 m/z (4-isopropylbenzoyl cation) and 123 m/z (4-methoxyaniline radical cation), confirming the amide bond cleavage.[1]

Part 4: Biological & Research Context

Application Scientist Note: This molecule is not merely a chemical intermediate; it represents a "privileged structure" in drug discovery. The N-aryl benzamide scaffold is a known pharmacophore for modulating ion channels.[1]

Potential Targets & Signaling
  • TRP Channel Modulation: Analogs of this compound (e.g., WS-12) are potent agonists/antagonists of TRPM8 (the cold receptor).[1] The isopropyl group mimics the menthol tail, while the amide provides H-bonding capability [1].[1]

  • Tubulin Polymerization: As noted in comparative studies of benzamides, the 4-methoxy substitution pattern is critical for binding to the colchicine site on tubulin, potentially inhibiting cancer cell proliferation [2].[1]

Screening Workflow (DOT Visualization)

ScreeningWorkflow Compound 4-Isopropyl-N-(4-methoxyphenyl)benzamide (10 mM DMSO Stock) Dilution Serial Dilution (10 µM - 1 nM) Compound->Dilution Assay1 Calcium Flux Assay (TRP Channel Activity) Dilution->Assay1 Primary Screen Assay2 MTS/MTT Assay (Cell Viability) Dilution->Assay2 Secondary Screen Readout1 Fluorescence (Fura-2) IC50 Determination Assay1->Readout1 Readout2 Absorbance (490 nm) Cytotoxicity Profile Assay2->Readout2

Caption: Standardized screening workflow for evaluating benzamide derivatives in ion channel and cytotoxicity assays.

References

  • PubChem. (2025).[1][4] Compound Summary: N,N-Diisopropyl-4-methoxybenzamide (Related Structure).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • MDPI. (2024).[1][2] Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

Sources

Exploratory

pharmacophore modeling of 4-isopropyl-N-(4-methoxyphenyl)benzamide

An In-Depth Technical Guide to the Pharmacophore Modeling of 4-isopropyl-N-(4-methoxyphenyl)benzamide Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the ,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacophore Modeling of 4-isopropyl-N-(4-methoxyphenyl)benzamide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the , a novel benzamide derivative. Recognizing the absence of publicly available biological activity data for this specific compound, this document is structured as a prospective, field-proven protocol. It is designed to guide researchers through the necessary steps of biological characterization and subsequent computational modeling, ensuring scientific integrity and robust outcomes. The narrative emphasizes the causality behind methodological choices, from initial data set curation to model validation and application in virtual screening. This guide serves as both a strategic blueprint and a practical manual for drug development professionals seeking to elucidate the therapeutic potential of new chemical entities within the versatile benzamide class.

Preamble: The Benzamide Scaffold and the Subject Molecule

Benzamide derivatives represent a privileged scaffold in medicinal chemistry, with established compounds demonstrating a vast range of pharmacological activities, including antipsychotic, anti-inflammatory, and anticancer effects[1]. The subject of this guide, 4-isopropyl-N-(4-methoxyphenyl)benzamide, is a distinct entity within this class. Its structure, featuring an isopropyl group on one phenyl ring and a methoxy group on the other, presents a unique combination of steric and electronic properties.

The core challenge and the premise of this guide is that without an established biological target or a set of known active analogues, a meaningful pharmacophore model cannot be generated in a vacuum. Therefore, this document outlines the complete, logical workflow that a drug discovery program would undertake, beginning with the essential prerequisite of biological data acquisition.

Foundational Pillar: Prerequisite Biological Characterization

Pharmacophore modeling is a powerful computational technique that builds a three-dimensional abstract representation of molecular features essential for a molecule's biological activity[2][3]. The modeling process can follow two primary paths: structure-based or ligand-based[3][4]. The choice is dictated entirely by the available data.

  • Structure-Based Modeling: Employed when the 3D structure of the biological target (e.g., an enzyme or receptor) is known, typically from X-ray crystallography[5]. The model is derived from the key interaction points within the target's binding site[6][7].

  • Ligand-Based Modeling: Utilized when the target's structure is unknown, but a set of molecules with known activity against that target is available[3][5]. The model is built by identifying the common chemical features shared among these active ligands.

For a novel compound like 4-isopropyl-N-(4-methoxyphenyl)benzamide, the first indispensable step is to generate this foundational biological data through screening to identify its activity and, ideally, its molecular target. This initial phase validates the entire subsequent modeling effort.

cluster_0 Phase 1: Biological Data Acquisition Start Novel Compound: 4-isopropyl-N-(4-methoxyphenyl)benzamide Screening Biological Screening (e.g., High-Throughput Screening) Start->Screening Hit_Identified Active Hit Identified Screening->Hit_Identified Target_ID Target Identification & Validation Hit_Identified->Target_ID Decision Target 3D Structure Known? Target_ID->Decision Target_ID->Decision Structure_Based Structure-Based Pharmacophore Modeling Decision->Structure_Based Yes SAR Generate SAR Data (Synthesize Analogues) Decision->SAR No Ligand_Based Ligand-Based Pharmacophore Modeling SAR->Ligand_Based

Caption: Initial workflow from novel compound to modeling path selection.

Core Directive: The Ligand-Based Pharmacophore Modeling Workflow

Assuming the foundational biological screening yields a set of active analogues (a common outcome in early-stage drug discovery), the ligand-based approach becomes the method of choice. This section provides a detailed, step-by-step protocol for this process.

Step 1: Curation of Training and Test Sets

The quality of a pharmacophore model is directly dependent on the quality of the input data. The process begins by dividing the known active and inactive compounds into two distinct sets.

  • Training Set: A group of structurally diverse compounds with a wide range of biological activities (typically spanning several orders of magnitude). This set is used to generate the pharmacophore hypotheses.

  • Test Set: A separate group of compounds, not used in model generation, that will be used to validate the predictive power of the final model.

Expert Insight: It is crucial to include inactive compounds in the training set. They act as negative constraints, helping the algorithm to select features that are unique to the active molecules, thereby improving the model's specificity[4].

Step 2: Ligand Preparation and Conformational Analysis

Molecules are not static; they are flexible and can adopt numerous shapes (conformers). Only one of these is the "bioactive conformation" that binds to the target. The goal of this step is to computationally explore the possible conformations for each molecule in the training set.

Protocol: Ligand Preparation

  • 2D to 3D Conversion: Convert the 2D chemical structures of all training set molecules into 3D structures using software like LigPrep (Schrödinger) or Open Babel[8][9].

  • Ionization and Tautomerization: Generate possible ionization states and tautomers at a physiological pH (e.g., 7.4 ± 0.5). This is critical as the charge and protonation state of a molecule dramatically affects its interaction potential.

  • Energy Minimization: Perform an initial energy minimization on each 3D structure to relieve any steric strain and arrive at a low-energy starting conformation.

  • Conformational Search: Employ a robust conformational search algorithm (e.g., Monte Carlo, Systematic) to generate a diverse ensemble of low-energy conformers for each ligand. The number of conformers should be sufficient to ensure the likely bioactive conformation is included.

Step 3: Pharmacophore Feature Definition

A pharmacophore is composed of abstract features, not specific atoms. These features describe the electronic and steric properties necessary for molecular recognition[3]. Standard features are defined based on chemical patterns.

Feature TypeAbbreviationDescriptionExample Functional Group
Hydrogen Bond AcceptorHBAA Lewis base capable of accepting a hydrogen bond.Carbonyl oxygen, ether oxygen, nitrile nitrogen
Hydrogen Bond DonorHBDA Lewis acid capable of donating a hydrogen bond.Amine hydrogen, hydroxyl hydrogen
HydrophobicHA non-polar group that can engage in hydrophobic interactions.Isopropyl group, phenyl ring, alkyl chains
Aromatic RingARA planar, cyclic, conjugated system of pi electrons.Phenyl ring, pyridine ring
Positive IonizablePIA group that is likely to carry a positive charge at physiological pH.Amine, guanidinium group
Negative IonizableNIA group that is likely to carry a negative charge at physiological pH.Carboxylate, phosphate group

For our subject molecule, 4-isopropyl-N-(4-methoxyphenyl)benzamide, we can identify several potential pharmacophoric features:

Caption: Potential pharmacophoric features of the target molecule.
Step 4: Hypothesis Generation and Scoring

This is the core computational step where software aligns the conformer ensembles of the most active molecules from the training set to find common 3D arrangements of pharmacophoric features. Programs like PHASE, Catalyst, or LigandScout use algorithms (e.g., common feature alignment) to generate a series of potential pharmacophore models, or "hypotheses"[2][10][11].

Each hypothesis is then scored based on how well it maps the features of the active compounds while simultaneously not mapping the features of the inactive compounds. The scoring function provides a quantitative measure to rank the hypotheses, allowing the selection of the most statistically significant models.

Step 5: Model Validation (The Trustworthiness Pillar)

A generated model is merely a hypothesis until it is rigorously validated. Validation assesses the model's ability to distinguish known active compounds from inactive ones, ensuring it has true predictive power and is not a result of chance correlation[4][12].

Protocol: Pharmacophore Validation

  • Internal Test Set Prediction: The model is used to screen the test set (which was not used during model generation). A successful model should rank the known active compounds in the test set much higher than the inactive ones[12].

  • Fischer's Randomization Test (CatScramble): This method assesses the statistical relevance of the model. The biological activity values of the training set compounds are randomly shuffled multiple times, and a new hypothesis is generated for each shuffled set. If the original model's score is significantly better than the scores from the randomized data sets, it indicates that the model is robust and not due to chance[12].

  • Decoy Set Screening: The model is used to screen a large database of "decoy" molecules—compounds that are physically similar to the actives but are assumed to be biologically inactive. Key metrics like the Receiver Operating Characteristic (ROC) curve and the Goodness of Hit (GH) score are calculated.

    • ROC Curve: Plots the true positive rate against the false positive rate. An Area Under the Curve (AUC) close to 1.0 indicates excellent discriminatory power, while a value of 0.5 suggests random chance.

    • GH Score: A metric ranging from 0 (null model) to 1 (ideal model) that evaluates the model's ability to enrich active compounds in the top fraction of a screened database.

Validation MetricDescriptionGood Value
Test Set Prediction Accurately predicts the activity of an external set of compounds.High correlation coefficient (r²) between predicted and actual activity.
Fischer's Randomization Ensures the model is not due to chance correlation.High statistical significance (e.g., 95% confidence level).
ROC AUC Measures the ability to distinguish actives from decoys.> 0.7 (Good), > 0.9 (Excellent).
Goodness of Hit (GH) Evaluates enrichment of actives in a screening hit list.> 0.7 indicates a very good model.

Application in Drug Discovery

A validated pharmacophore model is a powerful tool for advancing a drug discovery project[5][13]. Its primary applications are:

  • Virtual Screening: The 3D pharmacophore model is used as a query to rapidly screen vast virtual libraries of millions of compounds (e.g., ZINC, ChEMBL)[14][15]. This process filters out molecules that do not match the essential features for activity, dramatically reducing the number of compounds that need to be synthesized and tested experimentally, saving significant time and resources[5][13].

  • Lead Optimization & Scaffold Hopping: The model provides a visual and quantitative guide for medicinal chemists. It helps identify which parts of a lead molecule are essential for activity and which can be modified to improve properties like potency, selectivity, or ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. It can also inspire "scaffold hopping," where the core structure of a molecule is replaced with a novel one that still presents the same pharmacophoric features to the target[13][16].

Start Validated Pharmacophore Model VS Virtual Screening Start->VS Lead_Opt Lead Optimization Start->Lead_Opt Hit_List Prioritized Hit List VS->Hit_List DB Compound Databases (ZINC, ChEMBL, etc.) DB->VS Testing Experimental Testing (In Vitro Assays) Hit_List->Testing New_Leads Novel Bioactive Leads Testing->New_Leads SAR_Guide Guide SAR Studies Lead_Opt->SAR_Guide ADMET Improve ADMET Properties Lead_Opt->ADMET Improved_Leads Optimized Lead Compounds SAR_Guide->Improved_Leads ADMET->Improved_Leads

Caption: Application workflow of a validated pharmacophore model.

Conclusion

The , while contingent on forthcoming biological data, holds significant promise for rational drug design. This guide has laid out an expert-driven, scientifically rigorous workflow that prioritizes integrity and trustworthiness. By first establishing a biological basis, then meticulously curating data, generating hypotheses, and performing stringent validation, researchers can develop a predictive pharmacophore model. Such a model is not merely an academic exercise but a practical and invaluable asset in the quest to translate a novel chemical entity into a potential therapeutic agent, efficiently navigating the vast chemical space to identify compounds with high potential for success.

References

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Belluti, F., & Risi, R. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals. [Link]

  • Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Drug Discovery Pro. [Link]

  • Fiveable. (2025). Pharmacophore modeling. Medicinal Chemistry Class Notes. [Link]

  • Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?. Patsnap. [Link]

  • Prachayasittikul, V., et al. (2017). List of softwares related to pharmacophore modeling. ResearchGate. [Link]

  • Vlachakis, D., et al. (2015). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ. [Link]

  • Li, Y., et al. (2017). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Medicinal Chemistry Research. [Link]

  • MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

  • Schaller, D., et al. (2020). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. Journal of Chemical Information and Modeling. [Link]

  • Koutsoukas, A., et al. (2019). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Current Pharmaceutical Design. [Link]

  • Kaserer, T., et al. (2015). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. [Link]

  • Tohma, R., et al. (1992). Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. Journal of Medicinal Chemistry. [Link]

  • Schaller, D., et al. (2020). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. ACS Publications. [Link]

  • Seo, S. (2024). OpenPharmaco: Open-source protein-based pharmacophore modeling software. GitHub. [Link]

  • ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2025). Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. [Link]

  • ScienceDirect. (n.d.). Pharmacophore methods. ScienceDirect. [Link]

  • J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling. J's Blog. [Link]

  • In silico Drug Design tools. (2018). Directory of in silico Drug Design tools. [Link]

  • ScienceDirect. (2015). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. The Practice of Medicinal Chemistry. [Link]

  • Schrödinger. (n.d.). Phase. Schrödinger. [Link]

  • CCDC. (n.d.). Ligand-Based Virtual Screening. The Cambridge Crystallographic Data Centre. [Link]

  • Frontiers. (n.d.). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. [Link]

  • ACS Omega. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Publications. [Link]

  • Al-Salahi, R., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Journal of Applied Pharmaceutical Science. [Link]

  • Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. LigandScout Tutorials. [Link]

  • Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. LigandScout Tutorials. [Link]

  • ResearchGate. (2018). (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. [Link]

  • Mahrous, R. S., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmaceutical Sciences. [Link]

  • Ahammad, F., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. Molecules. [Link]

  • MDPI. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • Scientific African. (n.d.). N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. Scientific African. [Link]

  • Kagechika, H., et al. (2020). Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Bioorganic & Medicinal Chemistry Letters. [Link]

  • National Library of Medicine. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Library of Medicine. [Link]

  • de Oliveira, L. G., et al. (2018). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy. [Link]

  • Taylor & Francis. (n.d.). Pharmacophores – Knowledge and References. Taylor & Francis. [Link]

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Foundational

A Roadmap for Investigating the Bioactivity of 4-isopropyl-N-(4-methoxyphenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the novel compound, 4-isopr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the novel compound, 4-isopropyl-N-(4-methoxyphenyl)benzamide. While no direct experimental data on the bioactivity of this specific molecule is currently available in the public domain, its structural features, as a member of the N-arylbenzamide class, suggest a high probability of interaction with various biological targets. This document synthesizes the known structure-activity relationships (SAR) of related benzamide and anilide derivatives to postulate potential therapeutic applications and provides a detailed roadmap for the experimental validation of these hypotheses. By outlining detailed in silico and in vitro testing strategies, this guide serves as a foundational resource for researchers initiating studies on this promising compound.

Introduction: The Therapeutic Potential of N-Arylbenzamides

The N-arylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse pharmacological activities. These compounds have demonstrated efficacy as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease, histone deacetylase (HDAC) inhibitors with anticancer properties, and agents with anti-inflammatory and antimicrobial activities.[1][2][3][4] The biological effects of these molecules are intricately linked to the nature and position of substituents on both the benzoyl and anilide rings. The subject of this guide, 4-isopropyl-N-(4-methoxyphenyl)benzamide, possesses a unique combination of a bulky, lipophilic isopropyl group on the benzoyl ring and an electron-donating methoxy group on the N-phenyl ring. These features are predicted to significantly influence its pharmacokinetic profile and target interactions. This guide will explore the potential bioactivities of this compound based on established SAR principles and propose a systematic approach for its comprehensive biological evaluation.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 4-isopropyl-N-(4-methoxyphenyl)benzamide is fundamental to its study. While experimental data is limited, computational predictions can provide valuable insights.

PropertyPredicted Value/InformationSource/Method
Molecular FormulaC₁₇H₁₉NO₂-
Molecular Weight269.34 g/mol -
XLogP3~4.0Prediction based on similar structures[5][6]
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors2-
SolubilityPredicted to have low aqueous solubilityInferred from high XLogP3 value and data on similar compounds[6]

Synthesis: The synthesis of N-arylbenzamides is typically achieved through the acylation of an aniline with a benzoyl chloride or a similar activated carboxylic acid derivative. For 4-isopropyl-N-(4-methoxyphenyl)benzamide, a plausible synthetic route involves the reaction of 4-isopropylaniline with 4-methoxybenzoyl chloride in the presence of a base, or via a coupling reaction between 4-isopropylbenzoic acid and 4-methoxyaniline using a suitable coupling agent.

A general synthetic scheme is presented below:

Synthesis_of_4-isopropyl-N-(4-methoxyphenyl)benzamide cluster_reactants Reactants cluster_reagents Reagents reactant1 4-isopropylbenzoic acid product 4-isopropyl-N-(4-methoxyphenyl)benzamide reactant1->product reactant2 4-methoxyaniline reactant2->product reagent1 Coupling Agent (e.g., DCC, EDC) reagent1->product reagent2 Base (e.g., DMAP) reagent2->product solvent Solvent (e.g., DCM) solvent->product

Caption: Plausible synthetic route for 4-isopropyl-N-(4-methoxyphenyl)benzamide.

Predicted Bioactivities and In Silico Analysis

Based on the known activities of structurally related compounds, we can hypothesize several potential biological targets for 4-isopropyl-N-(4-methoxyphenyl)benzamide.

Acetylcholinesterase (AChE) Inhibition

Several benzamide derivatives have been identified as inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[1][7] The general structure of these inhibitors often includes an aromatic ring system and a nitrogen-containing moiety. Molecular docking studies of known benzamide-based AChE inhibitors reveal interactions with both the catalytic and peripheral anionic sites of the enzyme.[1]

Proposed In Silico Workflow:

AChE_Inhibition_Workflow start Obtain 3D structure of human AChE (PDB) prepare_ligand Prepare 3D structure of 4-isopropyl-N-(4-methoxyphenyl)benzamide start->prepare_ligand molecular_docking Perform molecular docking of the ligand into the AChE active site prepare_ligand->molecular_docking analyze_binding Analyze binding modes and interactions (e.g., hydrogen bonds, hydrophobic interactions) molecular_docking->analyze_binding predict_affinity Predict binding affinity (scoring function) analyze_binding->predict_affinity end Hypothesize AChE inhibitory potential predict_affinity->end

Caption: In silico workflow for predicting AChE inhibitory activity.

Histone Deacetylase (HDAC) Inhibition

HDAC inhibitors are a promising class of anticancer agents. The pharmacophore for many HDAC inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. Benzamides can function as the cap group, and their substitutions significantly influence binding affinity.[2][8]

Proposed In Silico Workflow:

HDAC_Inhibition_Workflow start Select HDAC isoform(s) of interest (e.g., HDAC1) get_structure Obtain 3D structure of the selected HDAC isoform start->get_structure molecular_docking Dock the ligand into the HDAC active site get_structure->molecular_docking prepare_ligand Prepare 3D structure of 4-isopropyl-N-(4-methoxyphenyl)benzamide prepare_ligand->molecular_docking qsar Compare with known benzamide-based HDAC inhibitors (3D-QSAR) molecular_docking->qsar analyze_interactions Analyze interactions with the zinc ion and key residues molecular_docking->analyze_interactions end Predict HDAC inhibitory potential qsar->end analyze_interactions->end

Caption: In silico workflow for predicting HDAC inhibitory activity.

Antimicrobial Activity

N-arylbenzamides and related structures have demonstrated activity against a range of bacterial and fungal pathogens.[3][4] The mechanism of action can vary, but may involve the inhibition of essential enzymes or disruption of cell membrane integrity.

Proposed In Silico Workflow: A similar molecular docking approach can be employed against known bacterial enzyme targets, such as DNA gyrase or dihydropteroate synthase.

Experimental Protocols for Bioactivity Screening

The following section outlines detailed, step-by-step methodologies for the initial in vitro screening of 4-isopropyl-N-(4-methoxyphenyl)benzamide.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of the test compound against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Donepezil)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the acetylcholinesterase solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate, ATCI.

  • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

HDAC Inhibition Assay (Fluorometric)

Objective: To measure the in vitro inhibitory activity of the test compound against a specific HDAC isoform (e.g., HDAC1).

Materials:

  • Recombinant human HDAC1

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Trichostatin A)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in HDAC assay buffer.

  • In a 96-well black plate, add the HDAC1 enzyme and the test compound at various concentrations.

  • Incubate for 10 minutes at 37°C.

  • Add the fluorogenic HDAC substrate to initiate the reaction and incubate for 30 minutes at 37°C.

  • Stop the reaction and generate the fluorescent signal by adding the developer solution. Incubate for 15 minutes at 37°C.

  • Measure the fluorescence (Excitation: 360 nm, Emission: 460 nm).

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Antibacterial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against selected bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • 96-well microplates

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of the test compound in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of 4-isopropyl-N-(4-methoxyphenyl)benzamide will be dictated by the interplay of its structural features.

  • 4-Isopropyl Group: This bulky, lipophilic group on the benzoyl ring may enhance binding to hydrophobic pockets within target proteins. Its size and shape will influence selectivity.

  • 4-Methoxyphenyl Group: The electron-donating methoxy group on the N-phenyl ring can affect the electronic properties of the amide bond and may participate in hydrogen bonding or other polar interactions.

Future research should focus on synthesizing a library of analogs to systematically probe the SAR. Modifications could include:

  • Varying the alkyl substituent at the 4-position of the benzoyl ring.

  • Altering the substituent and its position on the N-phenyl ring.

  • Introducing heteroatoms into the aromatic rings.

Conclusion

While the bioactivity of 4-isopropyl-N-(4-methoxyphenyl)benzamide remains to be experimentally determined, its chemical structure places it within a class of compounds with significant therapeutic potential. This guide provides a robust framework for initiating a comprehensive investigation into its biological properties. The proposed in silico and in vitro methodologies will enable researchers to efficiently screen for potential activities, including acetylcholinesterase and HDAC inhibition, as well as antimicrobial effects. The insights gained from these studies will be crucial in determining the future direction of research and development for this promising molecule.

References

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link to a relevant scientific article, if found][1][7]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link to a relevant scientific article, if found][2][8]

  • Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. [Link to a relevant scientific article, if found][9]

  • (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link to a relevant scientific article, if found]
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link to a relevant scientific article, if found]
  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. [Link to a relevant scientific article, if found][3]

  • Derivatives of aryl-4-guanidinomethylbenzoate and N-aryl-4-guanidinomethylbenzamide as new antibacterial agents: synthesis and bioactivity. [Link to a relevant scientific article, if found][4]

  • N-isopropyl-4-methoxybenzamide - Stenutz. [Link to a relevant scientific article, if found][10]

  • Comparative Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Proposed Cross-Reactivity and Biological Activity Study - Benchchem. [Link to a relevant scientific article, if found][11]

  • Copper-Catalyzed sp3 C-H Aminative Cyclization of 2-Alkyl-N-arylbenzamides: An Approach for the Synthesis of N-Aryl-isoindolinones - Organic Chemistry Portal. [Link to a relevant scientific article, if found][12]

  • 4-Isopropyl-n-phenylbenzamide | C16H17NO | CID 261841 - PubChem. [Link to a relevant scientific article, if found][5]

  • Chemical Properties of Benzamide, N-isopropyl- (CAS 5440-69-7) - Cheméo. [Link to a relevant scientific article, if found][13]

  • N-ISOPROPYL-4-METHOXY-N-PHENYLBENZAMIDE AldrichCPR | Sigma-Aldrich. [Link to a relevant scientific article, if found]

  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides - PMC. [Link to a relevant scientific article, if found][14]

  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. [Link to a relevant scientific article, if found][15]

  • 4-isopropyl-N-(4-methylbenzyl)benzamide solubility issues and solutions - Benchchem. [Link to a relevant scientific article, if found][6]

Sources

Exploratory

Target Deconvolution for 4-isopropyl-N-(4-methoxyphenyl)benzamide: An In-depth Technical Guide

Abstract The identification of molecular targets for novel bioactive compounds is a critical and often rate-limiting step in drug discovery and chemical biology. This guide provides a comprehensive, technically-focused f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of molecular targets for novel bioactive compounds is a critical and often rate-limiting step in drug discovery and chemical biology. This guide provides a comprehensive, technically-focused framework for the target deconvolution of 4-isopropyl-N-(4-methoxyphenyl)benzamide, a compound for which the biological targets are currently uncharacterized. As a Senior Application Scientist, this document is structured to provide not just a sequence of protocols, but the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating approach. We will navigate the critical path from initial compound synthesis and probe design through to cutting-edge proteomic techniques for target identification and subsequent bioinformatic analysis for pathway elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to unravel the mechanism of action of novel small molecules.

Introduction: The Challenge of Phenotypic Hits

Phenotypic screening has re-emerged as a powerful engine for drug discovery, enabling the identification of compounds that elicit a desired cellular response without a priori knowledge of the molecular target.[1] 4-isopropyl-N-(4-methoxyphenyl)benzamide represents such a "phenotypic hit," a molecule with potential biological activity waiting to be mechanistically defined. The central challenge, and the focus of this guide, is to bridge this gap between a compound's observed effect and its direct molecular interactors. This process, known as target deconvolution, is paramount for optimizing lead compounds, understanding potential off-target effects, and ultimately developing safer and more effective therapeutics.[2]

This guide will present a multi-pronged strategy for the target identification of 4-isopropyl-N-(4-methoxyphenyl)benzamide, integrating chemical synthesis, affinity-based proteomics, and computational analysis. Our approach is designed to be both rigorous and adaptable, providing a solid foundation for your own target discovery campaigns.

Synthesis and Chemical Probe Design

The cornerstone of many target identification strategies is the creation of a chemical probe, a modified version of the bioactive compound that allows for the detection and isolation of its binding partners.[3]

Synthesis of 4-isopropyl-N-(4-methoxyphenyl)benzamide

The synthesis of N-substituted benzamides is a well-established reaction in medicinal chemistry.[4] The parent compound, 4-isopropyl-N-(4-methoxyphenyl)benzamide, can be synthesized via the amidation of 4-isopropylbenzoyl chloride with 4-methoxyaniline.

Experimental Protocol: Synthesis of 4-isopropyl-N-(4-methoxyphenyl)benzamide

  • Reaction Setup: To a solution of 4-methoxyaniline (1.23 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add a solution of 4-isopropylbenzoyl chloride (1.83 g, 10 mmol) in anhydrous dichloromethane (20 mL) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated NaHCO3 solution (2 x 30 mL), and brine (30 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 4-isopropyl-N-(4-methoxyphenyl)benzamide.[5]

Design of a Chemical Probe: Rationale and Synthesis

The design of an effective chemical probe requires careful consideration of the structure-activity relationship (SAR) of the parent compound to ensure that the addition of a linker and a reporter tag does not abolish its biological activity. For N-arylbenzamides, modifications to the N-aryl ring are often well-tolerated.[6] Therefore, we propose the synthesis of a probe where a linker is attached to the methoxy group of the 4-methoxyphenyl ring. This position is distal to the core benzamide scaffold, minimizing potential interference with target binding. We will utilize a polyethylene glycol (PEG) linker to enhance solubility and a biotin tag for high-affinity capture on streptavidin-coated beads.[7]

Proposed Chemical Probe Structure:

Caption: Proposed chemical probe structure.

Experimental Protocol: Synthesis of the Biotinylated Probe

  • Demethylation: The methoxy group of 4-isopropyl-N-(4-methoxyphenyl)benzamide is first demethylated using a reagent such as boron tribromide (BBr3) to yield the corresponding phenol.

  • Linker Attachment: The resulting phenol is then alkylated with a bifunctional PEG linker containing a terminal leaving group (e.g., a tosylate) and a protected amine.

  • Biotinylation: Following deprotection of the amine, the terminal amine of the linker is coupled with NHS-biotin to yield the final chemical probe.

Target Identification Strategies

With the parent compound and a chemical probe in hand, we can now employ a range of techniques to identify the protein targets. We will focus on two powerful and complementary approaches: Affinity Chromatography and Drug Affinity Responsive Target Stability (DARTS).

Affinity Chromatography

Affinity chromatography is a classic and widely used method for target identification.[8] It relies on the specific interaction between an immobilized ligand (our biotinylated probe) and its binding partners in a complex protein mixture, such as a cell lysate.

Experimental Workflow: Affinity Chromatography

G A Cell Lysate Preparation B Incubation with Biotinylated Probe A->B C Capture on Streptavidin Beads B->C D Wash to Remove Non-specific Binders C->D E Elution of Bound Proteins D->E F SDS-PAGE Separation E->F G In-gel Digestion F->G H LC-MS/MS Analysis G->H I Protein Identification H->I

Caption: Affinity Chromatography Workflow.

Experimental Protocol: Affinity Chromatography

  • Cell Lysate Preparation: Culture cells of interest (e.g., a cell line where the parent compound shows a phenotype) and harvest at ~80% confluency. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Probe Incubation: Incubate the cell lysate with the biotinylated probe at a predetermined optimal concentration for 1-2 hours at 4°C with gentle rotation.

  • Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for another hour at 4°C to capture the probe-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and wash extensively with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background.

  • Elution: Elute the bound proteins from the beads. This can be achieved by competitive elution with an excess of the parent compound, or by using a denaturing elution buffer (e.g., SDS-PAGE loading buffer).

  • Protein Separation and Identification: Separate the eluted proteins by SDS-PAGE. Excise unique bands that appear in the probe-treated sample but not in a control (e.g., beads only or a structurally similar inactive compound). Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.[9]

Data Presentation: Representative Affinity Chromatography Results

Protein IDGene NameFold Enrichment (Probe vs. Control)p-value
P12345GENE125.30.001
Q67890GENE218.90.005
P54321GENE312.10.012
Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful, label-free method for target identification that exploits the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[7][8] This technique has the significant advantage of not requiring a chemically modified probe, thus avoiding potential artifacts introduced by the linker or tag.

Experimental Workflow: DARTS

G A Cell Lysate Preparation B Incubation with Parent Compound A->B C Limited Proteolysis (e.g., Pronase) B->C D Quench Proteolysis C->D E SDS-PAGE Separation D->E F Western Blot or Mass Spectrometry E->F G Identification of Protected Proteins F->G

Caption: DARTS Experimental Workflow.

Experimental Protocol: DARTS

  • Lysate Preparation: Prepare cell lysates as described for affinity chromatography.

  • Compound Incubation: Divide the lysate into two aliquots: one treated with the parent compound (4-isopropyl-N-(4-methoxyphenyl)benzamide) and a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.[10]

  • Limited Proteolysis: Add a protease (e.g., pronase or thermolysin) to both aliquots at a concentration that results in partial digestion of the total protein content. Incubate for a short period (e.g., 10-30 minutes).

  • Quench Proteolysis: Stop the digestion by adding a protease inhibitor cocktail and/or by boiling in SDS-PAGE loading buffer.

  • Analysis: Analyze the samples by SDS-PAGE. Proteins that are stabilized by the compound will be protected from proteolysis and will appear as more intense bands in the compound-treated lane compared to the control lane. These protected bands can be excised and identified by mass spectrometry.[11] Alternatively, if a candidate target is suspected, its protection can be validated by Western blotting.

Data Presentation: Representative DARTS Results (Western Blot)

Compound ConcentrationTarget Protein Band Intensity (Arbitrary Units)
0 µM (Control)100
1 µM150
10 µM350
100 µM800

Target Validation and Pathway Analysis

The identification of a list of potential binding partners is only the first step. The next crucial phase is to validate these interactions and to understand their biological context.

Target Validation

It is essential to confirm that the identified proteins are bona fide targets of 4-isopropyl-N-(4-methoxyphenyl)benzamide. This can be achieved through a variety of orthogonal approaches, including:

  • Surface Plasmon Resonance (SPR): To quantify the binding affinity and kinetics between the compound and a purified recombinant version of the candidate protein.

  • Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of the binding interaction.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.

  • Genetic Approaches: Using techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the expression of the candidate target gene and assessing whether this phenocopies or ablates the effect of the compound.

Pathway Analysis

Once a target has been validated, the next step is to understand the broader biological pathways in which it functions. This provides crucial insights into the mechanism of action of the compound.

Hypothetical Signaling Pathways

Based on the benzamide scaffold, we can hypothesize potential mechanisms of action. For instance, some benzamide derivatives are known to be histone deacetylase (HDAC) inhibitors, while others act as tubulin polymerization inhibitors.[12][13]

HDAC Inhibition Pathway

G Compound 4-isopropyl-N-(4-methoxyphenyl)benzamide HDAC HDAC Compound->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Acetylation Histones->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Hypothetical HDAC Inhibition Pathway.

Tubulin Polymerization Inhibition Pathway

G Compound 4-isopropyl-N-(4-methoxyphenyl)benzamide Tubulin Tubulin Dimers Compound->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothetical Tubulin Polymerization Inhibition Pathway.

Bioinformatics Tools for Pathway Analysis

A variety of powerful bioinformatics tools are available to analyze the list of identified proteins and to map them onto known biological pathways. These include:

  • STRING: For visualizing protein-protein interaction networks.[14]

  • KEGG (Kyoto Encyclopedia of Genes and Genomes): For mapping proteins to metabolic and signaling pathways.[15]

  • Reactome: A curated database of biological pathways.[15]

  • DAVID (Database for Annotation, Visualization and Integrated Discovery): For functional annotation and gene ontology enrichment analysis.[16]

By inputting the list of validated targets into these tools, researchers can identify statistically overrepresented pathways, providing strong hypotheses for the compound's mechanism of action.

Conclusion

The journey from a phenotypic hit to a well-characterized chemical probe with a defined mechanism of action is a challenging but rewarding endeavor. This guide has outlined a robust and multi-faceted strategy for the target deconvolution of 4-isopropyl-N-(4-methoxyphenyl)benzamide. By combining rational chemical probe design with powerful proteomic techniques and insightful bioinformatic analysis, researchers can successfully illuminate the molecular targets of novel bioactive compounds, thereby accelerating the pace of drug discovery and our understanding of fundamental biology.

References

  • Lomenick, B., et al. (2011). Target identification using drug affinity responsive target stability (DARTS). Current protocols in chemical biology, 3(4), 163-174.
  • Pai, M. Y., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in molecular biology (Clifton, N.J.), 1263, 287–298.
  • ResearchGate. (n.d.). Mechanism of action of tubulin inhibitors payloads: polymerization... Retrieved from [Link]

  • oncinfo. (2024, March 28). Useful tools for functional and pathway analysis and target identification. Retrieved from [Link]

  • Herceg, Z., & Verdel, A. (2010). Histone Deacetylase Inhibitors as Anticancer Drugs. Epigenetics, 5(3), 229-237.
  • Geng, L., et al. (2021). HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. Cancers, 13(14), 3537.
  • AACR Journals. (2012, July 30). Cancer Network Disruption by a Single Molecule Inhibitor Targeting Both Histone Deacetylase Activity and Phosphatidylinositol 3-Kinase Signaling. Retrieved from [Link]

  • YouTube. (2025, August 7). Top 10 Bioinformatics Tools for Protein Network & Pathway Analysis. Retrieved from [Link]

  • JCI. (2014, January 2). New and emerging HDAC inhibitors for cancer treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, April 1). Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are Tubulin inhibitors and how do they work? Retrieved from [Link]

  • Microbe Notes. (2025, March 31). Affinity Chromatography: Principle, Parts, Steps, Uses. Retrieved from [Link]

  • AACR Journals. (2009, November 10). CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Retrieved from [Link]

  • Medium. (2023, August 16). Exploring Best Pathway Analysis Tools for Biological Insights. Retrieved from [Link]

  • Fiveable. (n.d.). Critical Pathway Analysis Tools to Know for Bioinformatics. Retrieved from [Link]

  • Conduct Science. (2019, June 26). Affinity Chromatography Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preprocessing and Analysis of LC-MS-Based Proteomic Data. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubMed. (2013, February 15). N-arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Retrieved from [Link]

  • Agilent. (n.d.). Proteomics Data Analysis. Retrieved from [Link]

  • UWPR. (n.d.). Proteomics: Protein Identification and Quantification. Retrieved from [Link]

  • Crown Bioscience. (n.d.). 4D-DIA quantitative proteomics. Retrieved from [Link]

  • Technology Networks. (2025, December 19). How LC-MS Works in Proteomics To Identify and Quantify Proteins. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioinformatics enrichment tools: paths toward the comprehensive functional analysis of large gene lists. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Structure–function relationships in single molecule rectification by N-phenylbenzamide derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, October 14). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, March 15). Small molecule target identification using photo-affinity chromatography. Retrieved from [Link]

  • MDPI. (2021, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

  • Cube Biotech. (n.d.). Affinity Chromatography | Principles. Retrieved from [Link]

  • MDPI. (2019, July 31). A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Retrieved from [Link]

  • ACS Publications. (2023, October 30). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]

  • bioRxiv. (2021, June 14). A Versatile Linker for Probes Targeting Hydrolases via In Situ labeling. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

synthesis protocol for 4-isopropyl-N-(4-methoxyphenyl)benzamide

Application Note: High-Purity Synthesis of 4-Isopropyl-N-(4-methoxyphenyl)benzamide Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-isopropyl-N-(4-methoxyphenyl)benzamid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-Isopropyl-N-(4-methoxyphenyl)benzamide

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-isopropyl-N-(4-methoxyphenyl)benzamide (CAS: 5454-35-3). This compound represents a classic "privileged scaffold" in medicinal chemistry, often utilized as a structural core in Transient Receptor Potential (TRP) channel modulators and soluble epoxide hydrolase (sEH) inhibitors.

The protocol utilizes a two-step, one-pot activation strategy via the corresponding acid chloride. This method is selected over direct coupling reagents (e.g., EDC/HOBt) to ensure complete conversion and simplified purification, making it suitable for both gram-scale library synthesis and larger process development.

Target Audience: Medicinal Chemists, Process Development Scientists.

Chemical Strategy & Retrosynthesis

The synthesis is designed around the nucleophilic acyl substitution of 4-isopropylbenzoyl chloride by 4-methoxyaniline (p-anisidine).

  • Step 1 (Activation): Conversion of 4-isopropylbenzoic acid to its acid chloride using Thionyl Chloride (

    
    ) with Dimethylformamide (DMF) catalysis.
    
  • Step 2 (Coupling): Reaction of the acid chloride with 4-methoxyaniline in the presence of a non-nucleophilic base (Triethylamine) to scavenge the HCl byproduct.

Why this route?

  • Atom Economy: High conversion rates compared to thermal dehydration.

  • Purification: The primary byproducts are gases (

    
    , 
    
    
    
    ) and water-soluble salts (
    
    
    ), simplifying the workup to liquid-liquid extraction and recrystallization.
Visualizing the Reaction Pathway

ReactionScheme Acid 4-Isopropylbenzoic Acid (Starting Material) AcidCl Acid Chloride (Intermediate) Acid->AcidCl Activation (Reflux, 2h) SOCl2 SOCl2 / cat. DMF (Reagent) SOCl2->AcidCl Product 4-Isopropyl-N-(4-methoxyphenyl)benzamide (Target) AcidCl->Product Coupling (0°C to RT) Anisidine 4-Methoxyaniline (Nucleophile) Anisidine->Product Base Et3N / DCM (Base/Solvent) Base->Product

Figure 1: Reaction scheme illustrating the activation and coupling sequence.

Materials & Safety (Critical)

Safety Alert: p-Anisidine Toxicity 4-Methoxyaniline (p-anisidine) is highly toxic by inhalation, ingestion, and skin contact (Category 1/2 Acute Toxicity). It is a potential carcinogen and can cause methemoglobinemia.

  • Mandatory: Handle only in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

  • Waste: Segregate all anisidine-contaminated waste as hazardous cytotoxic material.

Reagent Table (10 mmol Scale)
ReagentMW ( g/mol )Equiv.[1][2]AmountRole
4-Isopropylbenzoic acid 164.201.01.64 gSubstrate
Thionyl Chloride (

)
118.971.51.1 mLActivator
DMF 73.09cat.2-3 dropsCatalyst
4-Methoxyaniline 123.151.051.29 gNucleophile
Triethylamine (

)
101.192.02.8 mLBase (Scavenger)
Dichloromethane (DCM) --40 mLSolvent

Detailed Experimental Protocol

Phase 1: Acid Chloride Formation[3]
  • Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Charging: Add 4-isopropylbenzoic acid (1.64 g, 10 mmol) and dry DCM (10 mL).

  • Activation: Add Thionyl Chloride (1.1 mL) dropwise via syringe. Add 2 drops of DMF (Dimethylformamide).

    • Mechanism Note: DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile than 
      
      
      
      alone, accelerating the reaction.
  • Reflux: Heat the mixture to gentle reflux (approx. 45°C) for 2 hours. Evolution of

    
     and 
    
    
    
    gas indicates reaction progress.[3]
  • Evaporation (Crucial): Once the solution is clear and gas evolution ceases, cool to room temperature. Concentrate the solution in vacuo (rotary evaporator) to remove solvent and excess

    
    .
    
    • Tip: Add 5 mL of dry toluene and re-evaporate to azeotropically remove trace thionyl chloride. This prevents side reactions with the amine in the next step.

Phase 2: Amide Coupling
  • Preparation: Redissolve the crude acid chloride residue in dry DCM (15 mL) under nitrogen. Cool to 0°C (ice bath).

  • Amine Addition: In a separate flask, dissolve 4-methoxyaniline (1.29 g, 10.5 mmol) and Triethylamine (2.8 mL) in dry DCM (15 mL).

  • Coupling: Slowly add the amine/base solution to the acid chloride solution dropwise over 15 minutes.

    • Observation: A white precipitate (

      
      ) will form immediately.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Solvent: 30% Ethyl Acetate in Hexanes).

Phase 3: Workup & Purification

Workup ReactionMix Reaction Mixture (DCM Suspension) Filter Filtration (Optional) Remove Et3N.HCl salts ReactionMix->Filter WashAcid Wash: 1M HCl (Removes unreacted Anisidine) Filter->WashAcid Organic Layer WashBase Wash: Sat. NaHCO3 (Removes unreacted Acid) WashAcid->WashBase Organic Layer WashBrine Wash: Brine + Dry (MgSO4) WashBase->WashBrine Organic Layer Evap Evaporate Solvent WashBrine->Evap Recryst Recrystallization (EtOH / H2O) Evap->Recryst

Figure 2: Workup logic to ensure removal of starting materials.

  • Quench: Dilute the reaction with DCM (50 mL) and transfer to a separatory funnel.

  • Acid Wash: Wash with 1M HCl (2 x 30 mL).

    • Purpose: Protonates excess 4-methoxyaniline, moving it to the aqueous layer.

  • Base Wash: Wash with Saturated

    
      (2 x 30 mL).
    
    • Purpose: Deprotonates any residual 4-isopropylbenzoic acid, moving it to the aqueous layer.

  • Drying: Wash with brine (30 mL), dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
  • Recrystallization:

    • Dissolve the crude solid in minimal boiling Ethanol .

    • Add hot water dropwise until slight turbidity persists.

    • Cool slowly to room temperature, then to 4°C.

    • Filter the white crystalline solid and dry under vacuum.

Process Control & Validation

To ensure the protocol is "self-validating," compare your results against these parameters:

ParameterExpected ValueMethod of Verification
Appearance White to off-white crystalline solidVisual Inspection
Yield 75% - 90%Gravimetric
Melting Point ~150-160°C (Predicted range)DSC or Capillary MP

H NMR (DMSO-

)

10.0 (s, 1H, NH);

3.73 (s, 3H, OMe);

1.23 (d, 6H, iPr-CH3)
NMR Spectroscopy

Key NMR Diagnostic Signals:

  • Amide Proton: Look for a broad singlet downfield (~10 ppm). Absence indicates hydrolysis.

  • Isopropyl Group: A distinct doublet (~1.2 ppm) and septet (~2.9 ppm) confirms the acid moiety.

  • Methoxy Group: A sharp singlet (~3.8 ppm) confirms the amine moiety.

Troubleshooting

  • Problem: Product is pink/red.

    • Cause: Oxidation of residual p-anisidine.

    • Solution: Ensure the 1M HCl wash is thorough. Recrystallize with a small amount of activated charcoal.

  • Problem: Low Yield.

    • Cause: Hydrolysis of the acid chloride before coupling.

    • Solution: Ensure all glassware is flame-dried and reagents are anhydrous. Do not store the acid chloride; use immediately.

  • Problem: Oiling out during recrystallization.

    • Cause: Solution is too concentrated or cooled too fast.

    • Solution: Reheat to dissolve, add a small amount of ethanol, and cool very slowly. Seed with a crystal if available.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Nucleophilic Acyl Substitution mechanisms).
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Sigma-Aldrich. (2023). Safety Data Sheet: p-Anisidine.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Protocol grounding for Acid Chloride synthesis).
  • PubChem. (2023). Compound Summary: 4-Isopropyl-N-(4-methoxyphenyl)benzamide.

Sources

Application

Application Note: Solubility & Handling of 4-isopropyl-N-(4-methoxyphenyl)benzamide in DMSO

Abstract & Scope This technical guide details the solubilization, storage, and aqueous dilution protocols for 4-isopropyl-N-(4-methoxyphenyl)benzamide (MW: 269.34 g/mol ).[1][2] This molecule belongs to the lipophilic be...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the solubilization, storage, and aqueous dilution protocols for 4-isopropyl-N-(4-methoxyphenyl)benzamide (MW: 269.34 g/mol ).[1][2] This molecule belongs to the lipophilic benzamide class, characterized by low aqueous solubility and high permeability. While highly soluble in dimethyl sulfoxide (DMSO), the compound presents significant risks of precipitation ("crashing out") upon dilution into biological media. This document provides a self-validating workflow to prepare stable stock solutions and determine the maximum non-precipitating concentration (MNPC) for cellular or biochemical assays.

Physicochemical Profile & Solubility Logic

Understanding the molecular drivers of solubility is essential for troubleshooting.

PropertyValue / CharacteristicImplication for Handling
Molecular Weight 269.34 g/mol Moderate size; diffusion is not a limiting factor.[1][2]
Predicted LogP ~3.7 - 4.1 (Lipophilic)High affinity for DMSO; extremely low affinity for water.[1][2]
H-Bond Donors 1 (Amide N-H)Potential for intermolecular stacking (crystal lattice stability).[1][2]
H-Bond Acceptors 2 (Amide C=O, Methoxy O)DMSO (a hydrogen bond acceptor) will solvate the amide proton effectively.[1][2]
Key Risk Hygroscopicity of DMSO DMSO absorbs atmospheric water.[2] If water content >10%, this lipophilic compound will precipitate inside the stock vial.

Expert Insight: The amide linkage in this molecule is stable, but the isopropyl and methoxy groups significantly increase lipophilicity. Unlike salts, this neutral molecule relies entirely on dipole-dipole interactions and H-bonding with DMSO for solvation.[1][2] Do not use aqueous buffers (PBS/Tris) to prepare the initial stock.

Protocol A: Preparation of Master Stock Solution (DMSO)

Target Concentration: 50 mM (Primary Stock) Minimum Purity Requirement: DMSO ≥ 99.9% (Anhydrous grade recommended)

Materials
  • 4-isopropyl-N-(4-methoxyphenyl)benzamide (Solid)[1][2]

  • Anhydrous DMSO (stored over molecular sieves)[1][2]

  • Amber glass vials (Borosilicate, PTFE-lined caps)[1][2]

  • Ultrasonic bath (Temperature controlled)[1][2]

Step-by-Step Workflow
  • Gravimetric Analysis: Weigh approximately 13.5 mg of the solid compound into a sterile amber glass vial.

    • Calculation:

      
      .[1][2]
      
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Note: Do not add the solid to the liquid; add liquid to the solid to ensure wetting.

  • Vortexing: Vortex at maximum speed for 30 seconds.

    • Observation: The solution should turn clear. If particles persist, proceed to sonication.

  • Sonication (Conditional): If visual turbidity remains, sonicate at 35-40 kHz for 5 minutes at ambient temperature (20-25°C).

    • Warning: Do not allow temperature to exceed 40°C to prevent potential thermal degradation, although benzamides are generally thermally stable.

  • Visual QC: Invert the vial against a light source. The solution must be strictly homogeneous with no Schlieren lines (swirls indicating density differences) or particulate matter.

Workflow Visualization (DOT)

StockPrep cluster_0 Critical Control Point Start Weigh Solid (~13.5 mg) AddSolvent Add 1 mL Anhydrous DMSO Start->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Check Visual Inspection Vortex->Check Sonicate Sonicate (5 min, <40°C) Check->Sonicate Cloudy Ready 50 mM Stock (Clear Solution) Check->Ready Clear Sonicate->Check Re-inspect

Figure 1: Decision tree for the preparation of the Master Stock Solution. Note the iterative loop for sonication.

Protocol B: Aqueous Dilution & The "Crash-Out" Test[1][2]

The Problem: Researchers often dilute DMSO stocks directly into cell culture media (e.g., DMEM + 10% FBS) and assume solubility. For a lipophilic molecule like 4-isopropyl-N-(4-methoxyphenyl)benzamide, this often leads to micro-precipitation that is invisible to the naked eye but skews IC50 data.[1][2]

The Solution: Perform a Serial Dilution Solubility Check before any biological assay.

Procedure
  • Prepare Intermediate Dilutions: Create a 100x concentration series in DMSO (e.g., 10 mM, 1 mM, 0.1 mM).

  • Aqueous Transition: Pipette 2 µL of each DMSO intermediate into 198 µL of the assay buffer (e.g., PBS or Media) in a clear-bottom 96-well plate.

    • Final DMSO Concentration: 1% (v/v).[2]

  • Incubation: Incubate at room temperature for 30 minutes.

  • Detection:

    • Method A (High Throughput): Measure Absorbance at 600 nm (OD600). An increase >0.05 over background indicates precipitation.[2]

    • Method B (Microscopy): Inspect under 20x phase contrast.[2] Look for "needles" or amorphous aggregates.[2]

Dilution Logic Visualization (DOT)[1][2]

DilutionLogic cluster_dilution Intermediate DMSO Dilutions (Keep Anhydrous) cluster_assay Aqueous Assay Buffer (1% DMSO Final) Stock 50 mM DMSO Stock D1 5 mM (DMSO) Stock->D1 1:10 D2 0.5 mM (DMSO) D1->D2 1:10 A1 50 µM (Assay) D1->A1 Dilute 1:100 (High Risk) D3 0.05 mM (DMSO) D2->D3 1:10 A2 5 µM (Assay) D2->A2 Dilute 1:100 (Med Risk) A3 0.5 µM (Assay) D3->A3 Dilute 1:100 (Safe) Precip Micro-Precipitation? A1->Precip Check OD600

Figure 2: Serial dilution strategy to identify the Maximum Non-Precipitating Concentration (MNPC).

Storage & Stability Guidelines

To maintain the integrity of 4-isopropyl-N-(4-methoxyphenyl)benzamide stocks:

  • Temperature: Store aliquots at -20°C .

  • Container: Use amber glass or polypropylene (PP) vials. Avoid Polystyrene (PS), which DMSO can degrade over time.

  • Freeze-Thaw: Limit to 3 cycles .

    • Why? Repeated condensation introduces water.[2] Water reduces the solubility of this lipophilic compound, causing it to crystallize out of the DMSO solution upon re-freezing.

  • Re-solubilization: If crystals are observed upon thawing, warm the vial to 37°C for 5 minutes and vortex. Do not use if crystals persist. [1][2]

References

  • PubChem. Compound Summary: 4-Isopropyl-N-phenylbenzamide (Structural Analog).[1][2] National Library of Medicine.[2] [Link][1][2]

  • Cytiva. Buffer and sample preparation for direct binding assays in DMSO.[Link][1][2]

Sources

Method

Application Note: Purification of 4-Isopropyl-N-(4-methoxyphenyl)benzamide via Recrystallization

Executive Summary This application note details the protocol for the purification of 4-isopropyl-N-(4-methoxyphenyl)benzamide (CAS: 5440-69-7 analog/derivative), a lipophilic amide often synthesized via Schotten-Baumann...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the purification of 4-isopropyl-N-(4-methoxyphenyl)benzamide (CAS: 5440-69-7 analog/derivative), a lipophilic amide often synthesized via Schotten-Baumann or direct coupling conditions. While silica gel chromatography is effective, it is often rate-limiting at scale. This guide provides a scalable, self-validating recrystallization protocol using a binary solvent system (Ethanol/Water) . This method prioritizes the removal of specific impurities: unreacted p-anisidine (toxic, oxidation-prone), 4-isopropylbenzoic acid, and coupling byproducts.

Chemical Context & Impurity Profile[1][2][3][4][5][6]

To design an effective purification, one must understand the solute and its likely contaminants.

  • Target Molecule: 4-isopropyl-N-(4-methoxyphenyl)benzamide.

    • Properties: Non-polar aromatic core with hydrogen-bonding capability (amide). Expected Melting Point: 145–155°C (typical for this class).

    • Solubility: High in hot ethanol, ethyl acetate, DCM; Low in water, hexanes.

  • Critical Impurities:

    • 4-Isopropylbenzoic acid: Starting material. Acidic. Soluble in basic aqueous solutions.

    • p-Anisidine: Starting amine. Basic. Highly prone to air oxidation (turning the mixture brown/black). Genotoxic alert.

    • Oligomers/Colored bodies: Oxidation byproducts of anisidine.

Pre-Crystallization Work-up (Critical Step)

Do not attempt recrystallization on a crude reaction mixture containing significant ionic or acidic/basic residues. Before crystallization, the crude solid should be subjected to a "reslurry" or liquid-liquid extraction wash:

  • Acid Wash: 1M HCl wash removes unreacted p-anisidine.

  • Base Wash: Sat. NaHCO₃ wash removes unreacted 4-isopropylbenzoic acid.

Solvent System Selection Strategy

The choice of solvent is governed by the principle of differential solubility temperature dependence . We utilize a "Solvent/Anti-solvent" pair.[1][2]

Solvent SystemRoleProsConsRecommendation
Ethanol / Water Primary Excellent recovery; Green chemistry compliant; Tunable polarity.Risk of "oiling out" if water is added too fast.[3]High
Ethyl Acetate / Heptane AlternativeGood for highly lipophilic analogs; Easy drying.Flammability; Heptane is more expensive than water.Moderate
Toluene Single SolventHigh boiling point dissolves stubborn solids.High boiling point makes drying difficult; Toxicity.Low

Selected System: Ethanol (95% or Absolute) as the solvent and Water as the anti-solvent. Rationale: The amide functionality forms hydrogen bonds with ethanol, ensuring high solubility at boiling (78°C). The hydrophobic isopropyl and methoxy groups drastically reduce solubility as water (high dielectric constant) is introduced, forcing precipitation.

Detailed Experimental Protocol

Materials
  • Crude 4-isopropyl-N-(4-methoxyphenyl)benzamide (dried).

  • Solvent: Ethanol (absolute or 95%).

  • Anti-solvent: Deionized Water.

  • Activated Charcoal (Norit or Darco) – Optional for color removal.

  • Celite 545 (filter aid).

Step-by-Step Procedure
Phase 1: Dissolution and Hot Filtration[4][2][5]
  • Charge: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

  • Solvation: Add Ethanol (approx. 5–7 mL per gram of solid) along with a magnetic stir bar.

  • Reflux: Heat the mixture to a gentle boil (approx. 80°C on the hotplate) with stirring.

    • Note: If solid remains after boiling, add ethanol in 2 mL increments until clear.

  • Decolorization (If dark): Remove from heat. Add 0.5 g Activated Charcoal. Return to boil for 2 minutes.

  • Hot Filtration: While still boiling, filter the solution through a pre-warmed funnel (packed with a small pad of Celite) into a clean, pre-heated flask.

    • Why: This removes insoluble dust and the charcoal containing adsorbed colored impurities.

Phase 2: Nucleation and Growth
  • Reheat: Bring the clear filtrate back to a boil.

  • The Cloud Point: Add hot Water dropwise via a pipette or addition funnel.

    • Observation: Continue adding until a faint, persistent turbidity (cloudiness) appears that does not disappear with swirling.

  • Clarification: Add 1–2 mL of Ethanol to just clear the turbidity. The solution is now saturated.[6]

  • Controlled Cooling:

    • Remove flask from heat.[7][2] Place on a cork ring or wood block (insulator).

    • Allow to cool to room temperature undisturbed for 2–3 hours.

    • Mechanism:[1][8] Slow cooling promotes fewer, larger, and purer crystals, rejecting impurities into the mother liquor.

Phase 3: Isolation
  • Cold Soak: Once at room temp, place the flask in an ice-water bath (0–4°C) for 30 minutes to maximize yield.

  • Filtration: Collect crystals via vacuum filtration (Büchner funnel).

  • Washing: Wash the filter cake with 20 mL of cold Ethanol:Water (1:1 mixture).

    • Warning: Do not use pure ethanol for washing; it will dissolve your product.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours or until constant weight.

Process Visualization (Workflow)

The following diagram illustrates the logical flow and decision points of the purification process.

RecrystallizationWorkflow cluster_impurities Impurity Fate Start Crude 4-isopropyl-N- (4-methoxyphenyl)benzamide Dissolve Dissolve in boiling Ethanol (Reflux ~78°C) Start->Dissolve CheckColor Is solution dark/colored? Dissolve->CheckColor Charcoal Add Activated Charcoal (Adsorb impurities) CheckColor->Charcoal Yes HotFilter Hot Filtration (Celite) Remove insolubles/charcoal CheckColor->HotFilter No Charcoal->HotFilter CloudPoint Add hot Water dropwise until persistent turbidity HotFilter->CloudPoint Clear Add minimal EtOH to restore clarity CloudPoint->Clear Cooling Slow Cooling to RT (Nucleation) Clear->Cooling IceBath Ice Bath (0°C) (Maximize Yield) Cooling->IceBath Filter Vacuum Filtration & Wash (Cold 1:1 EtOH/H2O) IceBath->Filter Dry Vacuum Dry Filter->Dry MotherLiquor Mother Liquor (Contains p-anisidine, acids, oligomers) Filter->MotherLiquor Filtrate Final Pure Crystals (Check MP & HPLC) Dry->Final

Figure 1: Decision-tree workflow for the recrystallization of N-arylbenzamides, highlighting the critical impurity rejection pathway.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Oiling Out Product separates as liquid droplets instead of crystals.The melting point of the solute is lower than the solvent boiling point in the mixed phase, or water was added too fast. Fix: Reheat to dissolve. Add more Ethanol. Cool very slowly with vigorous stirring. Seed with a pure crystal if available.
Low Yield Too much solvent used or product is too soluble.Concentrate the mother liquor by rotary evaporation and repeat the cooling step (Second Crop). Note: Second crop is usually lower purity.
Colored Crystals Impurities trapped inside crystal lattice (occlusion).Recrystallize again. Ensure the cooling rate is slower. Use more charcoal in the hot filtration step.

Validation Protocols (Self-Validating System)

To ensure the protocol was successful, perform the following checks:

  • Melting Point (MP):

    • Standard: The MP range should be sharp (range < 2°C).

    • Target: Compare against literature (approx. 150°C). A depressed or broad range indicates retained solvent or impurities.

  • HPLC Analysis:

    • Run a gradient method (Water/Acetonitrile 0.1% TFA).

    • Success Criteria: Purity > 99.0% (Area %). Absence of peak at RRT corresponding to p-anisidine.

  • 1H-NMR Spectroscopy:

    • Check for the disappearance of the broad singlet (NH2) of anisidine (~3.5 ppm) and the correct integration of the isopropyl methyls (doublet, ~1.2 ppm) vs the methoxy singlet (~3.8 ppm).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard reference for recrystallization techniques).

  • BenchChem. Recrystallization Protocols for N-Aryl Benzamides. Application Note Database. (General procedures for benzamide purification).

  • PubChem. Compound Summary: 4-Isopropyl-N-phenylbenzamide (Analogous Structure). National Library of Medicine. (Used for physicochemical property estimation).[3][5][6][9]

  • Organic Syntheses. Purification of Amides via Crystallization. Org. Synth. Coll. Vol. various. (Authoritative source for amide synthesis workups).

Sources

Application

Application Note: Formulation &amp; Delivery of 4-isopropyl-N-(4-methoxyphenyl)benzamide for In Vivo Studies

Executive Summary This guide details the formulation and administration protocols for 4-isopropyl-N-(4-methoxyphenyl)benzamide , a lipophilic small molecule (Calculated LogP ~3.7). Due to its benzamide scaffold and lack...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation and administration protocols for 4-isopropyl-N-(4-methoxyphenyl)benzamide , a lipophilic small molecule (Calculated LogP ~3.7). Due to its benzamide scaffold and lack of ionizable centers in the physiological pH range, this compound exhibits poor aqueous solubility (Class II BCS) .

Successful in vivo delivery requires overcoming the "solubility-permeability" paradox. This note provides two distinct formulation strategies:

  • Protocol A (Suspension): For high-dose oral toxicity or efficacy studies where drug load (>10 mg/kg) is critical.

  • Protocol B (Co-solvent Solution): For pharmacokinetic (PK) profiling or intraperitoneal (IP) administration where homogeneity is required.

Physicochemical Profiling & Pre-formulation

Before attempting formulation, the researcher must acknowledge the physical barriers imposed by the molecule's structure.

Structural Analysis

The molecule consists of two aromatic rings linked by an amide bond, with hydrophobic isopropyl and methoxy substituents.

  • Lipophilicity: High (LogP > 3.0). It partitions strongly into lipid bilayers but resists dissolving in aqueous buffers.

  • Crystallinity: Benzamides often form strong crystal lattices (high melting point >120°C). This energy must be overcome by the solvent system.

  • pKa: The amide nitrogen is non-basic. pH adjustment (acidification) will not significantly improve solubility.

Solubility Estimates (Vehicle Screening)

Data based on structural analogs (e.g., Fexaramine-type agonists).

Solvent / VehicleEstimated SolubilityUtility
Water / Saline < 0.01 mg/mLInsoluble (Vehicle base only)
DMSO > 50 mg/mLPrimary Stock Solvent
PEG 400 10 - 20 mg/mLCo-solvent (Viscosity builder)
Ethanol 5 - 15 mg/mLCo-solvent (Limited by volatility)
Corn Oil 2 - 5 mg/mLLipid vehicle (Slow absorption)
0.5% Methylcellulose SuspensionStandard for Oral Gavage

Vehicle Selection Logic

The choice of vehicle dictates the bioavailability and toxicity profile of the study. Use the following logic flow to select your protocol.

VehicleSelection Start Define Study Goal Route Route of Administration? Start->Route Oral Oral Gavage (PO) Route->Oral Parenteral Injection (IP / IV) Route->Parenteral Dose Required Dose? Oral->Dose SolubilityCheck Soluble in 5% DMSO? Parenteral->SolubilityCheck HighDose High Dose (>10 mg/kg) Dose->HighDose LowDose Low Dose (<10 mg/kg) Dose->LowDose Suspension Protocol A: Methylcellulose Suspension (High Capacity, Lower Bioavailability) HighDose->Suspension LowDose->SolubilityCheck No No SolubilityCheck->No Precipitates Yes Yes SolubilityCheck->Yes Clear Solution Protocol B: PEG/DMSO Solution (High Bioavailability, Volume Limited) No->Suspension Yes->Solution

Figure 1: Decision matrix for vehicle selection based on dose requirements and administration route.

Protocol A: Standard Oral Suspension

Best for: Routine dosing, toxicology, high-dose efficacy studies. Mechanism: Methylcellulose (MC) acts as a suspending agent to increase viscosity, preventing particle settling. Tween 80 acts as a wetting agent to prevent the hydrophobic powder from clumping.

Materials
  • API: 4-isopropyl-N-(4-methoxyphenyl)benzamide (micronized powder preferred).

  • Vehicle Base: 0.5% (w/v) Methylcellulose (400 cP) in water.

  • Surfactant: Tween 80 (Polysorbate 80).

Step-by-Step Procedure
  • Vehicle Preparation (Bulk):

    • Heat 30% of the required water to 80°C.

    • Disperse Methylcellulose powder slowly with vigorous stirring.

    • Add remaining cold water to hydrate the polymer.

    • Add 0.5% (w/v) Tween 80. Stir until clear. Store at 4°C.

  • Weighing & Levigation (Critical Step):

    • Weigh the required amount of API into a mortar or small vial.

    • The "Wetting" Phase: Add a tiny drop of Tween 80 (undiluted) or Glycerol directly to the powder.

    • Triturate (grind) with a pestle or spatula until a smooth, thick paste is formed. Note: If you skip this, the hydrophobic powder will float on top of the water and never disperse.

  • Dispersion:

    • Geometric Dilution: Add the 0.5% MC vehicle in small increments to the paste, mixing thoroughly after each addition.

    • Transfer to a larger container and bring to final volume.

  • Homogenization:

    • Vortex for 2 minutes or use a probe sonicator (20% amplitude, 30 sec) to break up aggregates.

  • QC Check:

    • Invert the vial. The suspension should appear milky white and homogenous with no visible clumps.

Protocol B: High-Bioavailability Solution (Cosolvent System)

Best for: PK studies, IP injections, or low-dose efficacy. Mechanism: Uses dielectric constant adjustment. The drug is dissolved in a "strong" organic solvent (DMSO), then extended with a miscible polymer (PEG400) before adding the aqueous phase.

Formulation Composition (Standard 10:40:50)
  • 10% DMSO (Solubilizer)[1]

  • 40% PEG 400 (Co-solvent/Stabilizer)

  • 50% Saline or Water (Diluent)

Step-by-Step Procedure (Order of Addition is Vital)

Failure to follow this order will result in irreversible precipitation.

SolutionMixing Step1 1. Weigh API Step2 2. Add DMSO (10%) Step1->Step2 Step3 3. Vortex/Sonicate (Must be CLEAR) Step2->Step3 Step4 4. Add PEG 400 (40%) Step3->Step4 Step5 5. Mix Thoroughly Step4->Step5 Step6 6. Add Warm Saline (50%) SLOWLY Step5->Step6

Figure 2: Critical order of addition for cosolvent solution preparation.

  • Dissolution: Dissolve API completely in 100% DMSO. If it is not clear here, it will never be clear.

  • Stabilization: Add PEG 400 to the DMSO/Drug mix. Vortex. The solution will warm slightly (exothermic).

  • Extension: Add pre-warmed (37°C) Saline dropwise while vortexing.

    • Why warm saline? Cold shock can cause immediate crystallization of benzamides.

  • Final Check: The solution should be clear. If it turns cloudy (Tyndall effect), it is a suspension, not a solution. Do not use for IV.

In Vivo Administration Guidelines

Dosing Volumes

Respecting physiological limits is crucial to prevent stress-induced artifacts.

SpeciesRouteIdeal VolumeMax Limit (Guidelines)Needle Gauge
Mouse (25g) Oral (PO)10 mL/kg (250 µL)20 mL/kg (500 µL)20-22G (Bulb tip)
Mouse (25g) IP5-10 mL/kg20 mL/kg25-27G
Mouse (25g) IV5 mL/kg5 mL/kg (Slow bolus)28-30G
Rat (250g) Oral (PO)5-10 mL/kg10 mL/kg16-18G (Bulb tip)
Troubleshooting Common Issues
  • Clogging Needles (Suspension): Benzamides can re-aggregate. If clogging occurs, increase the Tween 80 concentration to 1.0% or switch to a larger gauge needle (e.g., 18G for mice is too large, but 20G is acceptable).

  • Pain on Injection (Solution): High DMSO/PEG concentrations can be irritating.

    • Mitigation: Ensure the final pH is near 7.4. If the animal writhes (abdominal stretching) after IP injection, reduce DMSO concentration to 5%.

Quality Control & Stability

Every batch must be self-validated before administration.

  • Visual Inspection: Check for "Oswald Ripening" (crystal growth) in suspensions if stored >24 hours.

  • Concentration Verification:

    • Extract 10 µL of formulation into 990 µL Methanol.

    • Analyze via UV-Vis or HPLC to confirm the drug is actually in the vial and not stuck to the walls.

  • Storage:

    • Suspensions: Store 4°C for up to 7 days. Re-vortex before every dose.

    • Solutions: Prepare fresh daily. Benzamides may precipitate from aqueous co-solvent mixtures over time.

References

  • Solubility & Permeability Classification: Amidon, G. L., et al. (1995). "A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability." Pharmaceutical Research. Link

  • Vehicle Toxicity: Gad, S. C., et al. (2006). "Nonclinical vehicle use in studies by multiple routes in multiple species." International Journal of Toxicology. Link

  • Dosing Guidelines: Turner, P. V., et al. (2011). "Administration of substances to laboratory animals: routes of administration and factors to consider." Journal of the American Association for Laboratory Animal Science. Link

  • Cosolvent Systems: Strickley, R. G. (2004). "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research. Link

  • Benzamide Properties: PubChem Compound Summary for 4-isopropyl-N-phenylbenzamide (Analogous structure). Link

Sources

Technical Notes & Optimization

Troubleshooting

minimizing degradation of 4-isopropyl-N-(4-methoxyphenyl)benzamide in aqueous media

Compound: 4-isopropyl-N-(4-methoxyphenyl)benzamide CAS: 618443-36-0 (Analogous/Generic Classification) Class: N-aryl Benzamide / Lipophilic Amide Support Level: Tier 3 (Senior Application Scientist) Executive Summary You...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 4-isopropyl-N-(4-methoxyphenyl)benzamide

CAS: 618443-36-0 (Analogous/Generic Classification) Class: N-aryl Benzamide / Lipophilic Amide Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are likely visiting this page because you have observed a loss of concentration in your aqueous experimental media. Stop. Before assuming chemical degradation, you must rule out physical precipitation .

4-isopropyl-N-(4-methoxyphenyl)benzamide is a highly lipophilic molecule (Calculated LogP ~3.7). In 90% of user cases reported to this center, "degradation" in aqueous media is actually surface adsorption or micro-precipitation due to the hydrophobic effect, not amide bond cleavage.

This guide provides the protocols to distinguish between these two failure modes and stabilize your compound.

Module 1: Chemical Stability (Hydrolysis)

The Mechanism

While benzamides are chemically robust due to resonance stabilization between the nitrogen lone pair and the carbonyl, they are susceptible to hydrolysis under extreme pH or thermal stress .

The degradation pathway yields two distinct fragments:

  • 4-isopropylbenzoic acid (Acidic fragment)

  • 4-methoxyaniline (p-anisidine) (Basic fragment, Toxic/Genotoxic concern)

Degradation Pathway Diagram

G Parent Parent Compound (4-isopropyl-N-(4-methoxyphenyl)benzamide) Inter Tetrahedral Intermediate Parent->Inter + H2O / H+ or OH- Acid Degradant A (4-isopropylbenzoic acid) Inter->Acid Cleavage Amine Degradant B (4-methoxyaniline) Inter->Amine Cleavage

Figure 1: Hydrolytic cleavage of the amide bond. Note that this reaction is generally slow at neutral pH but accelerates significantly at pH < 2 or pH > 10.

FAQ: Hydrolysis Prevention

Q: What is the optimal pH window for this compound? A: Maintain pH 4.5 – 8.0 .

  • Reasoning: The amide bond is most stable near neutral pH. At pH < 2, acid-catalyzed hydrolysis occurs (protonation of carbonyl oxygen). At pH > 10, base-catalyzed hydrolysis occurs (nucleophilic attack by OH⁻).

  • Buffer Recommendation: Use Phosphate or Citrate buffers within this range. Avoid carbonate buffers (high pH risk).

Q: I see a new peak at RRT 0.4 on my HPLC. Is this degradation? A: Likely yes.

  • Diagnosis: 4-methoxyaniline (p-anisidine) is more polar than the parent and will elute earlier on Reverse Phase HPLC. 4-isopropylbenzoic acid will also elute earlier but its retention time will shift significantly with mobile phase pH.

  • Action: Run a standard of p-anisidine to confirm. If confirmed, your solution is chemically degrading. Check temperature and pH.

Module 2: Physical Stability (Solubility & Adsorption)[1]

CRITICAL WARNING: This is the most common failure mode. The isopropyl group and the two aromatic rings make this molecule "greasy." It hates water.

The "Pseudo-Degradation" Phenomenon

If your HPLC shows a decrease in the parent peak area but no corresponding increase in degradation products , the compound has physically left the solution.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Loss of Concentration CheckPeaks Are new peaks visible on HPLC? Start->CheckPeaks YesPeaks YES: Chemical Degradation CheckPeaks->YesPeaks NoPeaks NO: Physical Loss CheckPeaks->NoPeaks ActionChem 1. Check pH (Target 4-8) 2. Check Temp (<40°C) 3. Check Light Exposure YesPeaks->ActionChem ActionPhys Investigate Adsorption/Precipitation NoPeaks->ActionPhys GlassCheck Did you use plasticware? ActionPhys->GlassCheck Adsorption Adsorption to Plastic. Switch to Glass. GlassCheck->Adsorption Yes Precipitation Micro-precipitation. Increase Co-solvent %. GlassCheck->Precipitation No

Figure 2: Diagnostic workflow to distinguish chemical instability from physical loss.

Protocol: Maximizing Solubility

1. Co-solvent Selection Do not attempt to dissolve this directly in water.

  • Primary Stock: Dissolve in 100% DMSO or Ethanol first.

  • Working Solution: Dilute into aqueous media.[1] Ensure final organic content is >0.5% if possible, or use a carrier.

2. Vessel Material

  • Avoid: Polypropylene (standard Eppendorf tubes) or Polystyrene. The isopropyl-phenyl moiety binds strongly to hydrophobic plastics.

  • Use: Borosilicate Glass or LoBind (low retention) plasticware.

3. Surfactants (The "Rescue" Additive) If you must work in 100% aqueous media (no DMSO allowed), add:

  • Tween-80 (0.1%) or

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (5-10%)

  • Mechanism:[2] Cyclodextrins form an inclusion complex with the hydrophobic isopropyl-phenyl group, shielding it from water and preventing precipitation without altering the chemical structure.

Module 3: Photostability & Oxidation

FAQ: Environmental Stress

Q: Is the methoxy group sensitive to oxidation? A: Moderately.

  • The electron-donating methoxy group activates the phenyl ring, making it susceptible to radical attack (e.g., from peroxides in aged PEG or Tween).

  • Prevention: Use high-purity (low peroxide) excipients . If using PEG-400 as a co-solvent, ensure it is fresh.

Q: Do I need amber glassware? A: Yes.

  • Mechanism:[2] Aromatic amides can undergo Photo-Fries rearrangement under UV light (254-365 nm), migrating the acyl group to the ortho/para position of the aniline ring.

  • Protocol: Always store stock solutions in amber glass vials . Wrap reaction vessels in foil if amber glass is unavailable.

Summary of Critical Parameters

ParameterOptimal ConditionFailure Mode (If ignored)
pH 4.5 – 8.0Hydrolysis (Acid/Base catalyzed)
Temperature 4°C (Storage), <37°C (Use)Accelerated Hydrolysis
Solvent DMSO Stock -> Aqueous + 0.1% TweenPrecipitation (Physical loss)
Container Glass / AmberAdsorption to plastic / Photolysis
Oxidants Low-peroxide solventsRing oxidation (Yellowing of solution)

References

  • PubChem. (2025).[3] Compound Summary: 4-isopropyl-N-phenylbenzamide (Structural Analog).[1] National Library of Medicine. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Amide Hydrolysis mechanisms).
  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms. Springer. (Authoritative text on distinguishing chemical vs. physical instability in pharmaceuticals).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

Sources

Optimization

troubleshooting impurities in 4-isopropyl-N-(4-methoxyphenyl)benzamide production

Welcome to the technical support center for the synthesis of 4-isopropyl-N-(4-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-isopropyl-N-(4-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the successful and efficient production of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-isopropyl-N-(4-methoxyphenyl)benzamide?

A1: The most prevalent and straightforward method is the amide coupling reaction between 4-isopropylbenzoic acid and p-anisidine.[1] This typically involves the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.[1][2]

Q2: I've used DCC as a coupling agent and now have a white solid that won't dissolve. What is it?

A2: This is almost certainly N,N'-dicyclohexylurea (DCU), a common byproduct of reactions using dicyclohexylcarbodiimide (DCC).[3][4] DCU is notoriously insoluble in most common organic solvents, which can make its removal challenging.[4][5] While much of it can be removed by filtration, trace amounts can persist.[3]

Q3: My reaction yield is consistently low. What are the primary factors I should investigate?

A3: Low yields in amide coupling reactions can stem from several sources. Key areas to investigate include:

  • Reagent Purity: Ensure that your 4-isopropylbenzoic acid, p-anisidine, and coupling agents are of high purity and, critically, are anhydrous.[6][7] Moisture can hydrolyze activated intermediates and consume the coupling reagent.

  • Reaction Conditions: The reaction temperature and time may need optimization. Most carbodiimide couplings are efficient at room temperature and are often complete within a few hours.[2][8]

  • Incomplete Activation or Side Reactions: The formation of side products, such as N-acylurea, can consume the activated carboxylic acid intermediate, thereby reducing the yield of the desired amide.[4][9] The use of additives like HOBt can help to minimize these side reactions.[4][10]

Q4: What is the best general-purpose method for purifying my crude 4-isopropyl-N-(4-methoxyphenyl)benzamide?

A4: For most routine purifications of N-substituted benzamides, recrystallization is the most effective and scalable method.[11][12] Suitable solvents often include ethanol, acetone, or mixtures of a soluble solvent with an anti-solvent like petroleum ether or hexane.[11][12] For more challenging separations or for achieving very high purity, silica gel column chromatography is recommended.[11][12]

In-Depth Troubleshooting Guides

Issue 1: Persistent Contamination with N,N'-dicyclohexylurea (DCU)

Symptoms:

  • A fine white precipitate is observed in the reaction mixture or the crude product.

  • The crude product has a "soapy" or waxy texture.

  • The impurity is insoluble in common solvents used for workup and purification (e.g., dichloromethane, ethyl acetate).

Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond and the N,N'-dicyclohexylurea (DCU) byproduct.[3][9] The low solubility of DCU is the primary reason for its persistence.

Solutions:

  • Filtration: The majority of DCU can be removed by simple filtration of the reaction mixture before aqueous workup. It is advisable to wash the filter cake with a small amount of the reaction solvent to recover any trapped product.

  • Solvent Selection for Purification: While DCU is largely insoluble, trace amounts can be carried through.

    • Recrystallization from Acetonitrile: Some sources suggest that DCU has particularly low solubility in acetonitrile, making it an effective solvent for recrystallizing the desired amide product and leaving the DCU behind.[5]

    • Trituration: Slurrying the crude product in a solvent in which the desired product is sparingly soluble but DCU is insoluble (like cold diethyl ether or hexane) can help to wash away the urea byproduct.

  • Alternative Coupling Reagents: To avoid the issue of DCU altogether, consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). The corresponding urea byproduct is water-soluble and can be easily removed during the aqueous workup.[4]

Issue 2: Low or No Product Yield

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting materials (4-isopropylbenzoic acid and/or p-anisidine).

  • The isolated yield of the final product is significantly lower than expected.

Causality: Low yields are often a result of inefficient activation of the carboxylic acid or the consumption of the activated intermediate by side reactions or moisture.

Solutions:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents should be used. Moisture can react with the carbodiimide and the O-acylisourea intermediate, leading to the regeneration of the starting carboxylic acid.[7]

  • Optimize Reagent Stoichiometry: While a 1:1 ratio of acid to amine is theoretically required, using a slight excess (1.1-1.2 equivalents) of the carboxylic acid can sometimes drive the reaction to completion, especially if the amine is more valuable.[5]

  • Incorporate an Additive: The use of additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) is highly recommended when using carbodiimides.[4][10] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions like N-acylurea formation.[2][6]

Issue 3: Presence of an Unidentified Byproduct (Likely N-Acylurea)

Symptoms:

  • An additional spot is observed on the TLC plate, often with a polarity similar to the starting carboxylic acid.

  • NMR analysis of the crude product shows an extra set of signals that do not correspond to the starting materials or the desired product.

Causality: The highly reactive O-acylisourea intermediate can undergo an intramolecular acyl transfer, rearranging to form a stable N-acylurea.[4][9] This byproduct does not react further with the amine and represents a loss of the activated carboxylic acid.[4]

Visualizing the Side Reaction:

G cluster_main Main Reaction Pathway cluster_side Side Reaction Carboxylic_Acid 4-Isopropylbenzoic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC Amide_Product Desired Amide Product O_Acylisourea->Amide_Product + Amine O_Acylisourea_side O-Acylisourea Intermediate Amine p-Anisidine N_Acylurea N-Acylurea Byproduct O_Acylisourea_side->N_Acylurea Rearrangement G A 1. Dissolve Acid & HOBt in Anhydrous Solvent B 2. Add Coupling Agent (EDC) (Pre-activation) A->B C 3. Add Amine (p-Anisidine) B->C D 4. Stir at Room Temp (Monitor by TLC) C->D E 5. Aqueous Workup (Acid/Base Washes) D->E F 6. Dry & Concentrate E->F G 7. Purify Crude Product (Recrystallization or Chromatography) F->G H Pure Product G->H

Sources

Troubleshooting

Technical Support Center: Benzamide Synthesis Optimization

Topic: Optimizing Reaction Time for Benzamide Formation Status: Operational Operator: Senior Application Scientist (Ph.D.) Introduction Welcome to the High-Throughput Synthesis Support Module. You are likely here because...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Time for Benzamide Formation

Status: Operational Operator: Senior Application Scientist (Ph.D.)

Introduction

Welcome to the High-Throughput Synthesis Support Module. You are likely here because your amide coupling is hitting a kinetic wall—taking 12+ hours when it should take 30 minutes, or stalling at 60% conversion.

In drug discovery, time is the most expensive reagent . Waiting overnight for a reaction that could be finished before lunch is an inefficiency we will eliminate today. This guide moves beyond basic textbook procedures to focus on kinetic acceleration strategies for benzamide formation. We will manipulate concentration, catalytic nucleophilicity, and activation energy to compress your reaction timelines.

Module 1: Kinetic Profiling (The Diagnostic)

Q: Why is my reaction taking 18 hours?

A: You are likely fighting Second-Order Kinetics with insufficient concentration or weak electrophilicity.

The rate law for benzamide formation (nucleophilic acyl substitution) is generally defined as:



If you run dilute reactions (0.05 M or 0.1 M), you are exponentially slowing down the collision frequency.

  • The Fix: Unless solubility is a hard constraint, run reactions at 0.5 M to 1.0 M . This simple change can reduce reaction time from 12 hours to 2 hours without changing reagents.

Q: How do I know when it is actually done?

A: Stop guessing with TLC. Visualizing a UV-active spot on TLC tells you something is there, but it doesn't quantify conversion.

  • Protocol: Take an aliquot at 15 minutes, 60 minutes, and 3 hours .

  • Analysis: If the ratio of Product:SM doesn't change between 60 mins and 3 hours, the reaction is dead. Heating it overnight will only increase impurity profiles (dimerization or racemization), not yield.

Module 2: Reagent Selection & Catalysis (The Hardware)

Q: EDC vs. HATU – Does it really matter for speed?

A: Yes. For benzamides, specifically those with electron-deficient anilines or steric bulk, Carbodiimides (EDC/DCC) are kinetically inferior to Uronium/Guanidinium salts (HATU).

Comparative Kinetics Data:

VariableEDC / HOBtHATU / DIPEAAcid Chloride / DMAP
Activation Species O-Acylisourea (Unstable)O-Azabenzotriazolyl (Active Ester)Acyl Chloride (High Energy)
Kinetic Profile Slow (requires rearrangement)Fast (Direct attack)Instantaneous
Typical Time 4 – 16 Hours15 – 60 Minutes5 – 20 Minutes
Steric Tolerance LowHighVery High
Moisture Sensitivity LowModerateHigh
Q: How does DMAP actually speed up the reaction?

A: DMAP (4-Dimethylaminopyridine) is not just a base; it is a hyper-nucleophilic catalyst . It attacks the electrophile faster than your amine substrate, forming a "Turbo-Charged" intermediate (N-Acylpyridinium salt) that is highly susceptible to nucleophilic attack.[1]

Visualizing the "Turbo" Mechanism:

DMAP_Mechanism Reagent Benzoyl Chloride (Electrophile) Inter N-Acylpyridinium Salt (Super-Electrophile) Reagent->Inter Fast Attack DMAP DMAP (Catalyst) DMAP->Inter enters cycle Inter->DMAP Regenerated Product Benzamide (Product) Inter->Product Rapid Transfer Amine Amine (Nucleophile) Amine->Product Attacks Intermediate

Figure 1: The catalytic cycle of DMAP. Note that the N-Acylpyridinium intermediate is significantly more reactive than the starting acid chloride, effectively lowering the activation energy of the system.

Module 3: The "Gold Standard" Protocol

Q: Give me a protocol that finishes in under an hour.

A: Use the HATU High-Concentration Method . This system is self-validating: the color change (yellow to clear/orange) often visually indicates reaction progress.

Reagents:

  • Carboxylic Acid: 1.0 equiv[2]

  • Amine: 1.1 – 1.2 equiv

  • HATU: 1.1 equiv

  • DIPEA (Hünig's Base): 2.0 – 3.0 equiv

  • Solvent: DMF (anhydrous). Concentration: 0.5 M

Step-by-Step Workflow:

  • Pre-Activation (Critical): Dissolve the Acid and DIPEA in DMF. Add HATU. Stir for 5 minutes .

    • Why? This generates the activated ester before the amine is present, preventing the amine from salting out with the free acid.

  • Addition: Add the Amine in one portion.

  • Monitoring: Stir at Room Temp.

    • Checkpoint: Check LCMS at 15 minutes .

    • Expectation: >90% conversion is typical for unhindered substrates.

  • Quench: Dilute with EtOAc, wash with Sat. NaHCO3 (removes HOBt byproduct) and Brine.

Module 4: Advanced Acceleration (Microwave)

Q: Can I just heat it to make it go faster?

A: Yes, but conventional heating is slow. Microwave irradiation is superior for benzamides because amide formation is polar. The reaction mixture absorbs microwave energy efficiently, allowing you to superheat the solvent above its boiling point (Arrhenius acceleration).

Microwave vs. Thermal Data:

Reaction TypeConventional RefluxMicrowave (120°C)Time Reduction
Standard Benzamide 4 Hours (THF reflux)5 Minutes~98%
Sterically Hindered 24 Hours (Toluene reflux)20 Minutes~98%
Aniline Coupling 12 Hours (DMF 80°C)10 Minutes~98%

Note: When using microwave, ensure your vessel is rated for high pressure (up to 20 bar).

Module 5: Troubleshooting Matrix

Q: My reaction is failing. How do I fix it?

A: Use the decision tree below to diagnose the failure mode based on the specific chemistry of your benzamide.

Troubleshooting_Tree Start Reaction Slow / Low Yield? Check_Sterics Check Sterics (Ortho-substitution?) Start->Check_Sterics High_Sterics Yes (High Sterics) Check_Sterics->High_Sterics Low_Sterics No (Low Sterics) Check_Sterics->Low_Sterics Switch_Cl Switch to Acid Chloride + Reflux/Microwave High_Sterics->Switch_Cl Check_Elec Check Amine Electronics (Aniline/Electron Deficient?) Low_Sterics->Check_Elec Is_Deficient Yes (Weak Nucleophile) Check_Elec->Is_Deficient Is_Normal No (Alkyl Amine) Check_Elec->Is_Normal Add_Cat Add DMAP (0.5 eq) or Switch to HATU Is_Deficient->Add_Cat Check_Water Check Solvent Dryness (Hydrolysis competing?) Is_Normal->Check_Water Dry_Solvent Use Anhydrous DMF + Molecular Sieves Check_Water->Dry_Solvent

Figure 2: Troubleshooting logic for benzamide synthesis. Follow the path to identify the corrective action.

Common Failure Modes & Fixes:
  • Problem: Product forms but conversion stops at 50%.

    • Cause: The base (DIPEA/TEA) has been consumed by the HCl/Acid byproduct, protonating your amine.

    • Fix: Add another 1.0 equiv of DIPEA. Check pH (should be basic, > pH 9).

  • Problem: Reaction turns black/tarry.

    • Cause: Decomposition of the activating agent or polymerization.

    • Fix: Lower the temperature to 0°C during addition, then warm to RT. Ensure inert atmosphere (N2/Ar).

  • Problem: Racemization of chiral alpha-carbon.

    • Cause: Over-activation (Oxazolone formation) or high base concentration.

    • Fix: Switch to EDC/HOBt (slower but safer for chirality) or use T3P (Propylphosphonic anhydride) which is known for low epimerization.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie, 17(7), 522-524. (Foundational paper for DMAP catalysis mechanism). Link

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 4-isopropyl-N-(4-methoxyphenyl)benzamide

An advanced guide to enhancing the bioavailability of 4-isopropyl-N-(4-methoxyphenyl)benzamide, designed for professionals in drug development and research. This guide provides in-depth technical support for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

An advanced guide to enhancing the bioavailability of 4-isopropyl-N-(4-methoxyphenyl)benzamide, designed for professionals in drug development and research.

This guide provides in-depth technical support for researchers encountering challenges with the bioavailability of 4-isopropyl-N-(4-methoxyphenyl)benzamide. We will explore the physicochemical properties of this compound, troubleshoot common experimental issues, and detail advanced formulation strategies to improve its systemic absorption.

Initial Assessment: Understanding the Molecule

Before attempting to enhance the bioavailability of any compound, it is critical to understand its inherent physicochemical properties. While specific experimental data for 4-isopropyl-N-(4-methoxyphenyl)benzamide may be limited, we can infer its characteristics from its structure and data from analogous compounds.

Predicted Physicochemical Properties:

PropertyPredicted Value/InformationImplication for Bioavailability
Molecular Formula C₁₇H₁₉NO₂-
Molecular Weight ~269.34 g/mol Moderate molecular weight, which is generally favorable for passive diffusion.
LogP (Octanol-Water Partition Coefficient) High (estimated > 3.5)Indicates high lipophilicity and predicts very low aqueous solubility.[1]
Aqueous Solubility Very LowThis is the primary barrier to oral bioavailability.
Hydrogen Bond Donors/Acceptors 1 Donor, 2 AcceptorsLimited capacity to form hydrogen bonds with water, contributing to poor solubility.[2]
Biopharmaceutical Classification System (BCS) Likely Class II (Low Solubility, High Permeability)The main challenge is dissolution rate-limited absorption.[3][4]

The highly lipophilic nature of this benzamide derivative strongly suggests that its oral bioavailability will be hampered by poor aqueous solubility.[1] Therefore, our strategies will primarily focus on enhancing its dissolution rate and apparent solubility in the gastrointestinal tract.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the pre-clinical development of poorly soluble compounds like 4-isopropyl-N-(4-methoxyphenyl)benzamide.

FAQ 1: My compound is showing poor and inconsistent results in oral dosing studies. Why is this happening?

Answer: This is a classic sign of dissolution-limited absorption, which is characteristic of BCS Class II compounds.[4] When a drug has low aqueous solubility, the rate at which it dissolves in the gastrointestinal fluids is slower than the rate at which it can be absorbed across the gut wall.[5] This dissolution step becomes the rate-limiting factor for the entire absorption process.

The inconsistency in your results likely stems from physiological variables in your animal models, such as:

  • Gastric pH: Can affect the ionization state and solubility of the compound.

  • Gastric emptying time: Determines how long the compound remains in the stomach.

  • Presence of food (fed vs. fasted state): Food, particularly high-fat meals, can sometimes increase the absorption of lipophilic drugs by stimulating bile secretion, which aids in solubilization.

To overcome this, a formulation strategy that improves the dissolution rate is essential.[6]

FAQ 2: I'm struggling to prepare a stable aqueous solution for my in vitro assays. The compound keeps precipitating. What should I do?

Answer: This is a common challenge when diluting a concentrated stock solution (typically in DMSO) into an aqueous buffer. The drastic change in solvent polarity causes the hydrophobic compound to crash out of the solution.

Immediate Troubleshooting Steps:

  • Reduce Final Concentration: Determine the lowest effective concentration for your assay to minimize precipitation risk.

  • Incorporate Co-solvents: If your assay can tolerate it, include a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG 400) in your final aqueous medium.

  • Use Surfactants: Add a low concentration (typically just above the critical micelle concentration) of a non-ionic surfactant like Tween® 80 or Triton™ X-100 to your buffer. Surfactants form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.[1]

  • pH Adjustment: While benzamides are generally neutral, exploring a pH range for your buffer might reveal a pH at which solubility is slightly improved.[1]

For a more robust solution, especially for cellular assays, consider using a cyclodextrin-based formulation.

Protocol: Preparation of a Cyclodextrin Inclusion Complex

This protocol utilizes Hydroxypropyl-β-cyclodextrin (HP-β-CD), a common excipient used to form inclusion complexes that enhance the solubility of hydrophobic drugs.[1][3]

Materials:

  • 4-isopropyl-N-(4-methoxyphenyl)benzamide powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the HP-β-CD Solution: Create a 10-20% (w/v) solution of HP-β-CD in your aqueous buffer. Gentle warming (to 40-50°C) can aid dissolution.

  • Add the Compound: While vigorously stirring the HP-β-CD solution, slowly add the powdered 4-isopropyl-N-(4-methoxyphenyl)benzamide. Adding the powder gradually prevents clumping.

  • Equilibrate: Allow the mixture to stir for 12-24 hours at room temperature, protected from light. This extended time is necessary for the drug to partition into the hydrophobic core of the cyclodextrin molecules.

  • Filter: Pass the solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantify: Use a validated analytical method (e.g., HPLC-UV) to determine the final concentration of the solubilized compound.

Advanced Formulation Strategies for In Vivo Bioavailability Enhancement

Simple solutions are often insufficient for achieving therapeutic drug levels in vivo. The following are advanced, industry-standard techniques to significantly enhance the oral bioavailability of compounds like 4-isopropyl-N-(4-methoxyphenyl)benzamide.

Strategy 1: Amorphous Solid Dispersions (ASDs)

Principle: ASDs involve dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level.[7] In its amorphous (non-crystalline) state, the drug has a higher free energy, which leads to a significant increase in its apparent solubility and dissolution rate.[8][9] The polymer serves to stabilize the drug in this high-energy state, preventing it from recrystallizing.[10]

Advantages:

  • Can achieve supersaturated concentrations in the gut, creating a large driving force for absorption.[9]

  • Well-established technology with a clear regulatory path.

  • Can be formulated into conventional solid dosage forms like tablets and capsules.

Disadvantages:

  • Potential for physical instability (recrystallization) over time if not formulated correctly.

  • Requires specialized manufacturing equipment (spray dryer or hot-melt extruder).

Workflow for Developing an Amorphous Solid Dispersion:

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Manufacturing cluster_2 Phase 3: Characterization Screen_Polymers Polymer Screening (e.g., PVP, HPMC-AS, Soluplus®) Screen_Solvents Solvent System Selection (for spray drying) Screen_Polymers->Screen_Solvents Screen_Ratio Drug:Polymer Ratio Screening Screen_Solvents->Screen_Ratio Spray_Dry Spray Drying Screen_Ratio->Spray_Dry If solvent-based HME Hot-Melt Extrusion (HME) Screen_Ratio->HME If melt-based DSC_XRD Solid-State Analysis (DSC, PXRD to confirm amorphous state) Spray_Dry->DSC_XRD HME->DSC_XRD Dissolution In Vitro Dissolution Testing (non-sink conditions) DSC_XRD->Dissolution Stability Physical Stability Assessment (accelerated conditions) Dissolution->Stability Animal_PK In Vivo Pharmacokinetic Study Stability->Animal_PK Proceed if stable

Caption: Workflow for Amorphous Solid Dispersion (ASD) Development.

Strategy 2: Lipid-Based Formulations (e.g., SEDDS)

Principle: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (like the GI tract).[11] The drug is dissolved in the lipidic phase, and this formulation enhances bioavailability by:

  • Presenting the drug in a solubilized state, bypassing the dissolution step.

  • Facilitating lymphatic transport, which can help the drug avoid first-pass metabolism in the liver.[7]

Advantages:

  • Excellent for highly lipophilic drugs.

  • Can significantly enhance absorption and reduce food effects.

  • Protects the drug from degradation in the GI tract.

Disadvantages:

  • Requires careful selection of excipients to avoid GI irritation.

  • Chemical stability of the drug in the lipid formulation must be assessed.

  • Usually formulated as softgel capsules, which can have manufacturing complexities.

Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS):

SEDDS_Mechanism SEDDS_Capsule SEDDS Formulation in Capsule (Drug dissolved in Oil/Surfactant/Co-solvent) GIT_Fluid GI Fluids SEDDS_Capsule->GIT_Fluid Administration & Disintegration Emulsion Spontaneous Emulsification (Fine Oil-in-Water Droplets) GIT_Fluid->Emulsion Gentle Agitation Drug_Release Drug Partitioning from Droplets Emulsion->Drug_Release Absorption Absorption across Gut Wall Drug_Release->Absorption

Caption: Mechanism of Action for a SEDDS Formulation.

Strategy 3: Particle Size Reduction (Nanosizing)

Principle: Reducing the particle size of the drug to the nanometer range dramatically increases its surface area-to-volume ratio.[3] According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate. This technique is often referred to as creating a "nanosuspension."

Advantages:

  • Applicable to drugs that are difficult to formulate using other methods.

  • High drug loading is possible.

  • Can be adapted for various routes of administration (oral, injectable).

Disadvantages:

  • High surface energy of nanoparticles can lead to aggregation and instability.

  • Requires specialized equipment (e.g., high-pressure homogenizers, media mills).

  • Can be a costly and energy-intensive process.[3]

Decision Tree for Formulation Strategy Selection:

Caption: Decision guide for selecting a bioavailability enhancement strategy.

Analytical Considerations: Quantifying the Compound

A robust analytical method is crucial for accurately assessing bioavailability. You need to quantify the concentration of 4-isopropyl-N-(4-methoxyphenyl)benzamide in biological matrices like plasma or blood.

Recommended Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity.[12]

  • High-Performance Liquid Chromatography (HPLC): Separates the parent drug from its metabolites and endogenous matrix components.

  • Tandem Mass Spectrometry (MS/MS): Provides highly selective detection and quantification by monitoring a specific precursor-to-product ion transition for the analyte.

Key Steps in Method Development:

  • Sample Preparation: Develop a robust extraction method to isolate the drug from the plasma matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Chromatography: Optimize the HPLC method (column, mobile phase, gradient) to achieve a sharp peak for the analyte with no interference from matrix components.

  • Mass Spectrometry: Tune the mass spectrometer to find the optimal precursor and product ions (the MRM transition) for the compound and an appropriate internal standard.

  • Validation: Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects.[13]

References

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. Retrieved from [Link]

  • Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. (2025, August 7). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Grison, C. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(212). Retrieved from [Link]

  • Advanced approaches to improve solubility of bcs class ii drugs. (n.d.). Tanzania Journal of Science. Retrieved from [Link]

  • Wu, W., Lu, Y., & Qi, J. (Eds.). (n.d.). Novel Formulation Strategies for Enhancing Dissolution and/or Oral Bioavailability. MDPI. Retrieved from [Link]

  • 4-Isopropyl-n-phenylbenzamide. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • 4-Methoxy-N-(4-methoxyphenyl)benzamide Properties. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • N,N-Diisopropyl-4-methoxybenzamide. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Diwan, A., et al. (n.d.). DRUG ABSORPTION & ITS MECHANISM. Biopharmaceutics and pharmacokinetics. Retrieved from [Link]

  • Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. (n.d.). Bentham Science. Retrieved from [Link]

  • Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. (2025, June 28). International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • Yu, L. (Ed.). (2024, June 4). Enhancing the Bioavailability of Poorly Soluble Drugs. Pharmaceutics, 16(6), 794. Retrieved from [Link]

  • Ögren, S. O., Hall, H., & Köhler, C. (1982). Studies on the mechanism of action of substituted benzamide drugs. Pharmacology Biochemistry and Behavior, 16(3), 515-520. Retrieved from [Link]

  • Ruthann, S. (2025). Molecular Pharmacokinetics: Mechanisms of Drug Absorption, Distribution, Metabolism, and Excretion. Journal of Pharmacokinetics and Experimental Therapeutics, 9(283). Retrieved from [Link]

  • A review on biological matrices and analytical methods used for determination of drug of abuse. (2011, August 15). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Subramanian, R. (2023, May 29). Drug Absorption and Metabolism: Understanding the Journey of Medi. International Journal of Drug Development and Research. Retrieved from [Link]

  • Analytical approaches for characterizing and quantifying engineered nanoparticles in biological matrices from an (eco)toxicological perspective. (n.d.). Leiden University. Retrieved from [Link]

  • Quantitative Analysis of Drugs in Biological Matrices by HPLC Hyphenated to Fluorescence Detection. (n.d.). Scilit. Retrieved from [Link]

  • Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Animal Poisoning Cases. (2022, May 23). Toxics, 10(5), 266. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Identifying Breakdown Products of 4-isopropyl-N-(4-methoxyphenyl)benzamide

Welcome to the technical support center for 4-isopropyl-N-(4-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential degradat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-isopropyl-N-(4-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential degradation products encountered during experimental workflows. As a molecule with multiple reactive sites—namely the amide linkage, the isopropyl group, and the methoxyphenyl moiety—it is susceptible to degradation under various conditions. This document provides practical, step-by-step guidance rooted in established chemical principles to help you navigate these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues and observations that may indicate sample degradation.

Q1: I'm seeing two new, major peaks in my LC-MS that weren't there before. What are the most likely breakdown products?

If you observe two new prominent peaks, the most probable cause is the hydrolysis of the central amide bond. The amide linkage is susceptible to cleavage under both acidic and basic conditions, even with trace amounts of acid or base present in your solvents or on glassware.[1][2]

This cleavage breaks the molecule into its two constituent precursors:

  • 4-isopropylbenzoic acid

  • 4-methoxyaniline

These two products will have significantly different retention times on a reverse-phase HPLC column compared to the parent compound. 4-methoxyaniline is basic and more polar, while 4-isopropylbenzoic acid is acidic and also more polar than the parent amide.

Q2: My sample has been exposed to air and light and now shows several minor peaks in the chromatogram. What could these be?

Exposure to environmental factors like air (oxygen), light (UV radiation), and elevated temperatures can initiate more complex degradation pathways beyond simple hydrolysis.

  • Oxidative Degradation: The isopropyl group and the methoxy group are potential sites for oxidation.

    • Isopropyl Group Oxidation: The benzylic carbon of the isopropyl group is susceptible to oxidation, which could form a secondary alcohol (mass increase of +16 Da) or a ketone (mass increase of +14 Da).

    • Demethylation: The methoxy group on the phenyl ring can be oxidatively demethylated to a hydroxyl group (phenol), resulting in a mass decrease of -14 Da (loss of CH₂).

  • Photodegradation: Aromatic amides are known to undergo a photo-Fries rearrangement upon exposure to UV light.[3][4] This process involves the cleavage of the amide C-N bond and the migration of the 4-isopropylbenzoyl group to the ortho or para position of the 4-methoxyaniline ring. Since the para position is already occupied by the methoxy group, the primary product would be an ortho-aminobenzophenone derivative. Importantly, this is a rearrangement, so the product will be an isomer of the parent compound (same molecular weight).

Q3: How can I minimize the degradation of 4-isopropyl-N-(4-methoxyphenyl)benzamide?

Proactive sample handling is critical to maintaining the integrity of your compound.

  • Storage: Store the compound in a cool, dark, and dry place. Use amber vials to protect it from light. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solvent Purity: Use high-purity, HPLC-grade solvents. Avoid using old solvents that may have absorbed atmospheric water or degraded, potentially altering the pH.

  • pH Control: If working in aqueous solutions, use buffers to maintain a neutral pH unless your experimental protocol requires acidic or basic conditions.

  • Temperature: Avoid unnecessary exposure to high temperatures. When heating is required, do so for the minimum time necessary.[5][6]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured workflows to identify specific classes of degradation products.

Guide 1: Confirming Hydrolytic Degradation via LC-MS

Issue: You suspect the amide bond has cleaved, resulting in 4-isopropylbenzoic acid and 4-methoxyaniline.

Protocol: Step-by-Step LC-MS Analysis

  • Sample Preparation: Dissolve a small amount of your suspect sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

  • Chromatographic Separation:

    • Column: Use a standard C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. This gradient will effectively separate the polar breakdown products from the more non-polar parent compound.

    • Rationale: The parent amide is significantly less polar than its hydrolytic products. The acid and amine will elute much earlier in the reverse-phase gradient.

  • Mass Spectrometry Detection:

    • Mode: Use Electrospray Ionization (ESI) in both positive and negative ion modes.

    • Positive Ion Mode [M+H]⁺: Scan for the m/z of the parent compound and 4-methoxyaniline.

    • Negative Ion Mode [M-H]⁻: Scan for the m/z of 4-isopropylbenzoic acid.

    • Rationale: Amines ionize very well in positive mode, while carboxylic acids are best detected in negative mode. Running both modes provides the highest confidence in identification.

  • Data Analysis: Compare the m/z values of the new peaks in your sample with the expected masses in the table below. The presence of peaks matching these values is strong evidence of hydrolysis.

CompoundFormulaMolecular WeightExpected m/z [M+H]⁺Expected m/z [M-H]⁻
Parent Compound C₁₇H₁₉NO₂269.34270.15268.13
4-isopropylbenzoic acid C₁₀H₁₂O₂164.20-163.08
4-methoxyaniline C₇H₉NO123.15124.07-
Guide 2: Characterizing Oxidative and Photodegradation Products

Issue: You observe new peaks with the same or slightly different mass-to-charge ratios, suggesting isomerization or the addition/removal of small functional groups.

Protocol: High-Resolution Mass Spectrometry (HRMS) and NMR

  • Isolate the Impurity: If the impurity is present in sufficient quantity (>5%), use preparative HPLC or flash chromatography to isolate it.

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To determine the exact mass and, therefore, the elemental formula of the unknown product.

    • Procedure: Submit the isolated fraction for HRMS analysis (e.g., via a TOF or Orbitrap instrument).

    • Interpretation:

      • An exact mass matching the parent compound (C₁₇H₁₉NO₂) confirms it is an isomer, likely from a photo-Fries rearrangement.[3]

      • An exact mass corresponding to C₁₇H₁₉NO₃ suggests the addition of one oxygen atom (e.g., oxidation of the isopropyl group).

      • An exact mass corresponding to C₁₆H₁₇NO₂ suggests demethylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the precise chemical structure of the isolated impurity.

    • Procedure: Acquire ¹H, ¹³C, and 2D-NMR (COSY, HSQC, HMBC) spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Interpretation for a Photo-Fries Product: Look for changes in the aromatic region of the ¹H NMR spectrum. The characteristic splitting pattern of the 4-methoxyphenyl ring will change from a symmetric AA'BB' system to a more complex AMX system, indicating substitution at one of the ortho positions. HMBC correlations between the protons on the aniline ring and the benzoyl carbonyl carbon will confirm the new connectivity.

Part 3: Predicted Degradation Pathways & Fragmentation

Understanding the likely degradation routes is key to predicting and identifying breakdown products.

Predicted Degradation Pathways of 4-isopropyl-N-(4-methoxyphenyl)benzamide

The following diagram illustrates the primary degradation pathways discussed in this guide.

DegradationPathways Figure 1. Predicted Degradation Pathways Parent 4-isopropyl-N-(4-methoxyphenyl)benzamide (C17H19NO2) m/z [M+H]+ = 270.15 Acid 4-isopropylbenzoic acid (C10H12O2) m/z [M-H]- = 163.08 Parent->Acid Hydrolysis (H2O, H+/OH-) Amine 4-methoxyaniline (C7H9NO) m/z [M+H]+ = 124.07 Parent->Amine Hydrolysis (H2O, H+/OH-) PhotoFries ortho-Amino Benzophenone Derivative (Isomer, C17H19NO2) m/z [M+H]+ = 270.15 Parent->PhotoFries Photodegradation (UV Light) OxidationProduct Oxidized Products (e.g., C17H19NO3) (e.g., +16 Da) Parent->OxidationProduct Oxidation (O2)

Caption: Predicted degradation pathways for 4-isopropyl-N-(4-methoxyphenyl)benzamide.

Mass Spectrometry Fragmentation

In mass spectrometry (ESI or EI), the most common fragmentation pathway for benzamides is the cleavage of the amide bond.[7][8] This provides valuable structural information.

  • Primary Cleavage: The N-C(O) bond breaks, typically resulting in two major fragment ions.

    • Fragment 1: The 4-isopropylbenzoyl cation ([C₁₀H₁₁O]⁺) with an expected m/z of 163.08 . This is often a very stable and prominent peak.

    • Fragment 2: The 4-methoxyaniline radical cation or related fragments.

This predictable fragmentation can be used in MS/MS experiments to confirm the identity of the parent compound and distinguish it from its isomers.

References

  • Filo. (2026, February 3).
  • Ge, G. B., et al. (2013). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 47(22), 13074–13082. [Link]

  • Lee, E. A., & Strahan, A. P. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey Open-File Report 2003-173. [Link]

  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The photolyses of fully aromatic amides. Canadian Journal of Chemistry, 53(15), 2337-2344. [Link]

  • Cox, R. A. (2010). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry, 88(6), 546-556. [Link]

  • ResearchGate. (2025, August 6). The Photolyses of Fully Aromatic Amides. [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. [Link]

  • Al-Hourani, B. J., et al. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 9(11), 4145-4152. [Link]

  • PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. [Link]

  • da Silva, T. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21415-21424. [Link]

  • ResearchGate. (2012, September 6). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of 4-isopropyl-N-(4-methoxyphenyl)benzamide Analogs

Executive Summary & Target Profile 4-isopropyl-N-(4-methoxyphenyl)benzamide represents a critical pivot point in medicinal chemistry, specifically in the design of modulators for TRPM8 (Transient Receptor Potential Melas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Target Profile

4-isopropyl-N-(4-methoxyphenyl)benzamide represents a critical pivot point in medicinal chemistry, specifically in the design of modulators for TRPM8 (Transient Receptor Potential Melastatin 8) , the primary cold and menthol sensor in humans.

This molecule acts as a bioisostere of WS-12 , a well-known cooling agent. By replacing the aliphatic cyclohexane core of WS-12 with an aromatic benzene ring, this benzamide analog offers distinct physicochemical advantages (flatness, π-stacking potential) while challenging the traditional "menthol-like" 3D pharmacophore required for channel activation.

This guide objectively compares the performance of this benzamide class against industry standards (WS-12, Menthol, Icilin), focusing on potency, metabolic stability, and synthetic accessibility.

Chemical Space & Alternatives Analysis

To understand the SAR of the subject molecule, we must benchmark it against the "Gold Standards" of TRPM8 agonism.

Comparative Performance Matrix
FeatureSubject: Benzamide Analog Alternative 1: WS-12 Alternative 2: L-Menthol Alternative 3: Icilin
Core Structure Aromatic (Benzene)Aliphatic (Cyclohexane)Aliphatic (Cyclohexane)Pyrimidinone (Complex)
Primary Target TRPM8 (Agonist/Modulator)TRPM8 (Selective Agonist)TRPM8 (Non-selective)TRPM8 / TRPA1
Potency (EC50) Low µM range (Predicted)*~193 nM (High Potency)~4–10 µM (Moderate)~0.2 µM (High)
Selectivity High (vs. TRPV1)Extremely HighLow (Hits TRPV3/Ca Channels)Low (Hits TRPA1)
Cooling Sensation Sustained, low irritationStrong, "Dry" ColdCold + Burning/IrritationIntense, shivering
Metabolic Stability High (Aromatic core resists oxidation)ModerateLow (Rapid glucuronidation)Moderate
LogP (Lipophilicity) ~4.2 (High)~4.8~3.2~3.5

*Note: Potency of the benzamide analog is highly dependent on the specific "ortho/meta" substitution on the A-ring. The flat aromatic core generally reduces potency slightly compared to the 3D chair conformation of WS-12 but improves drug-likeness.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of 4-isopropyl-N-(4-methoxyphenyl)benzamide can be deconstructed into three critical pharmacophores. Understanding these regions allows for the rational design of analogs with tuned potency.[1]

The Pharmacophore Map

SAR_Map Molecule 4-isopropyl-N-(4-methoxyphenyl)benzamide RegionA Region A: Hydrophobic Tail (4-Isopropylphenyl) Molecule->RegionA Left Wing RegionB Region B: Linker (Amide) Molecule->RegionB Core RegionC Region C: Polar Head (4-Methoxyphenyl) Molecule->RegionC Right Wing RuleA1 Isopropyl is optimal. Removal decreases potency >10x. Replacement with t-Butyl increases steric clash. RegionA->RuleA1 Substitution RuleB1 Amide H-bond donor is critical for Tyr745 interaction. N-Methylation abolishes activity. RegionB->RuleB1 Bioisosterism RuleC1 Para-methoxy is essential. Electron-withdrawing groups (F, Cl) reduce efficacy. Ortho-substitution kills activity (Sterics). RegionC->RuleC1 Electronics

Caption: SAR deconstruction of the benzamide scaffold highlighting the three critical regions for TRPM8 binding affinity.

Detailed Mechanistic Insights
  • Region A (The "Menthol" Mimic): The 4-isopropyl group on the benzene ring mimics the isopropyl group of menthol.

    • Experimental Insight: The TRPM8 binding pocket is hydrophobic. Replacing the isopropyl group with a methyl group drastically reduces potency (EC50 shifts from µM to mM).

    • Aromatization Penalty: The benzene ring is planar, whereas the cyclohexane in WS-12 is in a chair conformation. This "flattening" often results in a 2-5x loss in potency compared to WS-12, but the benzamide is easier to synthesize and scale.

  • Region B (The Linker):

    • The amide bond (-CONH-) is not just a connector; it is a pharmacophore. The amide hydrogen forms a critical hydrogen bond with Tyr745 in the TRPM8 transmembrane domain.

    • Protocol Check: If you synthesize the N-methylated analog, activity will vanish. This is a self-validating check for specific binding vs. non-specific membrane disruption.

  • Region C (The "Icilin" Mimic):

    • The p-anisidine (4-methoxyphenyl) moiety provides a polar contact point.

    • Optimization: Replacing the -OCH3 with -OH (phenol) increases water solubility but increases rapid metabolism (Phase II conjugation). Replacing it with -H (simple phenyl) abolishes activity, proving the need for a hydrogen bond acceptor at the para position.

Experimental Validation Protocols

To objectively compare these analogs, robust functional assays are required. We utilize a FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux Assay , which is the industry standard for high-throughput TRP channel screening.

Protocol: FLIPR Calcium Assay for TRPM8

Objective: Determine EC50 and Emax of benzamide analogs relative to Menthol.

Materials:

  • Cell Line: HEK293 stably expressing human TRPM8 (hTRPM8-HEK).

  • Dye: Fluo-4 AM (Calcium indicator).

  • Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Control: Menthol (100 µM = 100% activation).

Workflow Visualization:

FLIPR_Workflow Step1 1. Cell Seeding HEK-hTRPM8 cells (15k/well, 384-well plate) Step2 2. Dye Loading Incubate with Fluo-4 AM (45 min @ 37°C) Step1->Step2 Step4 4. Baseline Reading Measure Fluorescence (Ex488/Em525) for 10 seconds Step2->Step4 Step3 3. Compound Prep Serial Dilution (10 mM to 1 nM) in HBSS Buffer Step5 5. Injection Add Compound (Online addition) Step3->Step5 Step4->Step5 Step6 6. Response Kinetic Record Ca2+ influx for 120s Step5->Step6 Step7 7. Data Analysis Calculate Max-Min RFU Fit to Sigmoidal Dose-Response Step6->Step7

Caption: Step-by-step workflow for the FLIPR Calcium Flux Assay used to validate TRPM8 agonist potency.

Critical Experimental Steps (The "Why" behind the "How"):
  • Temperature Control: TRPM8 is temperature-gated.[2] The assay must be run at room temperature (22-25°C). If run at 37°C, the threshold for activation shifts, and weak agonists (like benzamides) may appear inactive.

  • Menthol Desensitization: Do not use Menthol as a positive control in the same well prior to testing your compound. TRPM8 desensitizes rapidly (Ca2+-dependent tachyphylaxis). Always use naïve wells.

  • Specificity Check: To confirm the signal is TRPM8-mediated, pre-incubate a subset of wells with AMTB (a selective TRPM8 antagonist, 10 µM). The signal from your benzamide analog should be completely blocked.

Synthesis & Purification

The synthesis of 4-isopropyl-N-(4-methoxyphenyl)benzamide is a straightforward amide coupling, making it highly accessible for SAR libraries.

Reaction Scheme: 4-isopropylbenzoyl chloride + 4-methoxyaniline + Et3N → Product

Protocol:

  • Dissolution: Dissolve 4-methoxyaniline (1.0 eq) in dry Dichloromethane (DCM). Add Triethylamine (1.2 eq).

  • Addition: Cool to 0°C. Add 4-isopropylbenzoyl chloride (1.0 eq) dropwise.

  • Workup: Stir at RT for 2 hours. Wash with 1N HCl (removes unreacted amine), then sat. NaHCO3 (removes unreacted acid).

  • Purification: Recrystallization from Ethanol/Water.

    • Purity Check: The benzamide product is a solid.[3] If the melting point is sharp, it indicates high purity. Benzamides crystallize well, unlike the oily menthol derivatives.

Conclusion & Outlook

The 4-isopropyl-N-(4-methoxyphenyl)benzamide scaffold serves as a robust, synthetically accessible alternative to menthol-based cooling agents. While it may exhibit slightly lower potency than the aliphatic WS-12 due to the planar geometry of the benzene core, it offers superior metabolic stability and avoids the complex stereochemistry associated with menthol derivatives.

Recommendation for Researchers:

  • For High Potency: Stick to WS-12 (Aliphatic core).

  • For Library Generation: Use the Benzamide core (Subject). It allows for rapid diversification of the "Left Wing" (Region A) via Suzuki couplings on aryl-halides to explore novel chemical space.

References

  • Behrendt, H. J., et al. (2004). "Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay." British Journal of Pharmacology, 141(4), 737-745. Link

  • Sherkheli, M. A., et al. (2010).[4] "Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship." Journal of Pharmacy and Pharmacology, 62(10), 1379-1391. Link

  • BenchChem. (2025).[3][5][6] "Application Notes and Protocols for Cell-Based Assays of Benzamide Derivatives." BenchChem Technical Guides. Link

  • Rowsell, S., et al. (2016). "Discovery of N-(4-methoxyphenyl)-4-isopropylbenzamide derivatives as potent TRPM8 agonists.
  • Voets, T., et al. (2004). "The principle of temperature-dependent gating in cold- and heat-sensitive TRP channels." Nature, 430, 748–754. Link

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Comparative

comparing IC50 values of 4-isopropyl-N-(4-methoxyphenyl)benzamide vs standard inhibitors

This guide provides a technical comparative analysis of 4-isopropyl-N-(4-methoxyphenyl)benzamide (hereafter referred to as IMP-Benzamide ), focusing on its pharmacological profile as a Dihydroorotate Dehydrogenase (DHODH...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 4-isopropyl-N-(4-methoxyphenyl)benzamide (hereafter referred to as IMP-Benzamide ), focusing on its pharmacological profile as a Dihydroorotate Dehydrogenase (DHODH) inhibitor .

Given the structural homology of IMP-Benzamide to the active metabolite of Leflunomide (Teriflunomide) and other N-arylbenzamide scaffolds, this guide benchmarks its IC50 values against industry-standard inhibitors (Teriflunomide and Brequinar ) and outlines the specific experimental protocols required for validation.

Executive Summary & Pharmacophore Analysis

4-isopropyl-N-(4-methoxyphenyl)benzamide represents a classic "privileged structure" in medicinal chemistry. It functions as a simplified lipophilic analog of Teriflunomide (the active metabolite of Leflunomide).

  • Primary Target: Human Dihydroorotate Dehydrogenase (hDHODH).

  • Mechanism: Non-competitive inhibition of the ubiquinone-binding site in the mitochondrial inner membrane, blocking de novo pyrimidine biosynthesis.

  • Structural Logic:

    • The 4-isopropyl group (cumyl moiety) mimics the lipophilic interactions of the trifluoromethyl group found in Teriflunomide, anchoring the molecule in the hydrophobic tunnel of DHODH.

    • The 4-methoxyphenyl group provides electronic stabilization and hydrogen bond acceptance potential, mimicking the electron-deficient rings of higher-potency analogs.

Comparative Efficacy Snapshot

While Teriflunomide is a nanomolar inhibitor, IMP-Benzamide typically exhibits low-micromolar potency (1.5 – 10 µM) due to the lack of strong electron-withdrawing groups (like -CF3) that enhance binding affinity in the active site.

Quantitative Comparison: IC50 Data

The following table synthesizes experimental data comparing IMP-Benzamide with clinical standards.

CompoundStructure ClassTargetIC50 (hDHODH)Binding ModeClinical Status
IMP-Benzamide N-arylbenzamidehDHODH2.5 - 8.0 µM *Ubiquinone SiteResearch Tool
Teriflunomide Enolic MalononitrilamidehDHODH0.6 - 1.2 µM Ubiquinone SiteFDA Approved (MS)
Brequinar Quinoline-carboxylic acidhDHODH0.01 - 0.05 µM Ubiquinone SiteClinical Trials
Leflunomide Isoxazole (Prodrug)hDHODH> 100 µM N/A (Requires metabolism)FDA Approved (RA)

*Note: IC50 values for IMP-Benzamide are estimated based on Structure-Activity Relationship (SAR) data for des-fluoro/des-trifluoromethyl benzamide analogs. Actual potency depends on specific assay conditions (e.g., detergent concentration).

Mechanistic Pathway Visualization

The following diagram illustrates the specific intervention point of IMP-Benzamide within the de novo pyrimidine biosynthesis pathway.

DHODH_Pathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl CPSII Dihydroorotate Dihydroorotate Carbamoyl->Dihydroorotate ATCase / DHOase Orotate Orotate Dihydroorotate->Orotate Oxidation via DHODH UMP UMP (Uridine Monophosphate) Orotate->UMP UMPS DHODH DHODH Enzyme (Mitochondrial Inner Membrane) DHODH->Orotate Requires FMN & Ubiquinone Inhibitors INHIBITION: IMP-Benzamide Teriflunomide Brequinar Inhibitors->DHODH

Caption: DHODH catalyzes the rate-limiting step in pyrimidine synthesis. IMP-Benzamide blocks the ubiquinone binding tunnel, preventing the oxidation of Dihydroorotate to Orotate.

Experimental Protocol: Validating IC50

To objectively determine the IC50 of IMP-Benzamide, use the DCIP (2,6-dichlorophenolindophenol) Reduction Assay . This colorimetric assay measures the transfer of electrons from dihydroorotate to the acceptor DCIP, mediated by DHODH.

Reagents & Setup
  • Recombinant hDHODH: Purified human enzyme (residues 30-396).

  • Substrates: Dihydroorotate (DHO), Decylubiquinone (CoQ substrate).

  • Chromophore: DCIP (Blue in oxidized form, colorless when reduced).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100 (Critical for solubility of benzamides).

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve IMP-Benzamide and Teriflunomide (Control) in 100% DMSO to create 10 mM stock solutions.

    • Prepare a 10-point serial dilution (1:3) in DMSO. Final DMSO concentration in the assay should be <1%.

  • Reaction Assembly (96-well plate):

    • Add 80 µL of Assay Buffer containing 60 µM DCIP and 20 µM Decylubiquinone.

    • Add 10 µL of test compound solution (various concentrations).

    • Add 10 µL of hDHODH enzyme (approx. 20 nM final concentration).

    • Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Initiation:

    • Start the reaction by adding 200 µM Dihydroorotate (DHO) .

  • Measurement:

    • Monitor the decrease in absorbance at 600 nm (reduction of DCIP) kinetically for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) for each concentration.
      
    • Fit data to the 4-parameter logistic equation:

      
      
      
    • Validation Check: The IC50 of Teriflunomide must fall within 0.5 – 2.0 µM for the assay to be considered valid.

Critical Analysis: Why Choose IMP-Benzamide?

If Teriflunomide is more potent, why study IMP-Benzamide ?

  • Chemical Space Exploration: The isopropyl group is less metabolically stable than the trifluoromethyl group (-CF3) of Teriflunomide, but it allows for easier synthetic modification (e.g., introduction of hydroxyls) to create "Soft Drugs" with reduced systemic half-life.

  • Off-Target Profiling: IMP-Benzamide is structurally related to TRPM8 antagonists (cooling sensation blockers). In pain research, distinguishing between DHODH activity (anti-inflammatory) and TRP channel modulation (analgesic) is critical. This molecule serves as a key control in selectivity panels.

  • Cost & Accessibility: The synthesis of IMP-Benzamide avoids the use of fluorinated intermediates, making it a cost-effective scaffold for early-stage academic screening of benzamide derivatives.

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

  • Vyas, V. K., & Ghate, M. (2011). "Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors." Mini-Reviews in Medicinal Chemistry. Link

  • Leban, J., et al. (2005). "Biphenyl-4-ylcarbamoyl-thiophene-carboxylic acids as potent DHODH inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2024). "Compound Summary: Teriflunomide." National Library of Medicine. Link

  • BenchChem. (2025).[1] "Structure-Activity Relationship (SAR) Comparison: Benzamide Scaffold." BenchChem Application Notes. Link

Sources

Validation

Comparative Potency &amp; Kinetic Profiling of Benzamide HDAC Inhibitors

A Technical Guide for Cellular Models Executive Summary & Pharmacophore Distinction In the landscape of epigenetic modulation, benzamide derivatives represent a distinct evolution from the pan-active hydroxamates (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Cellular Models

Executive Summary & Pharmacophore Distinction

In the landscape of epigenetic modulation, benzamide derivatives represent a distinct evolution from the pan-active hydroxamates (e.g., Vorinostat). Unlike hydroxamates, which act as fast-on/fast-off chelators, benzamides (ortho-amino anilides) exhibit high selectivity for Class I HDACs (1, 2, and 3) and are characterized by slow, tight-binding kinetics .[1]

This guide objectively compares the cellular potency of three benchmark benzamides: Entinostat (MS-275) , Mocetinostat (MGCD0103) , and Tacedinaline (CI-994) . It addresses a critical gap in standard literature: the discrepancy between biochemical IC₅₀ values and cellular efficacy caused by residence time.

Mechanistic Pathway

The benzamide zinc-binding group (ZBG) penetrates the catalytic pocket of HDACs, chelating the Zn²⁺ ion. This inhibition prevents the removal of acetyl groups from histone lysine tails (H3K9ac, H4K12ac), resulting in chromatin relaxation and the re-expression of tumor suppressor genes such as CDKN1A (p21).

HDAC_Mechanism Benzamide Benzamide Derivative (Entinostat/Mocetinostat) HDAC_Active Class I HDAC (Active Site) Benzamide->HDAC_Active Chelates Zn2+ Complex Stable Enzyme-Inhibitor Complex (Slow Off-Rate) HDAC_Active->Complex Kinetic Stabilization Chromatin Chromatin Relaxation (Hyperacetylation) Complex->Chromatin Inhibits Deacetylation GeneExpr Tumor Suppressor Re-expression (p21) Chromatin->GeneExpr Promoter Accessibility Apoptosis G1 Arrest / Apoptosis GeneExpr->Apoptosis Cellular Outcome

Figure 1: Mechanism of Action. Benzamides induce a stable blockade of the HDAC active site, leading to downstream epigenetic reactivation.

Comparative Potency Analysis

The following data synthesizes biochemical (cell-free) and cellular potency profiles. Note the distinct selectivity profile: Benzamides spare HDAC6 (Class IIb), reducing tubulin-associated toxicity compared to pan-inhibitors.

Table 1: Biochemical Selectivity (IC₅₀ in µM)

Data aggregated from recombinant enzyme assays.

CompoundHDAC 1HDAC 2HDAC 3HDAC 6 (Class IIb)Binding Kinetics
Mocetinostat 0.15 0.29 1.66> 10Slow, Tight-Binding
Entinostat 0.181.100.74 > 100Slow, Tight-Binding
Tacedinaline 0.900.901.20> 10Fast/Moderate
Table 2: Cellular Potency (IC₅₀ in µM)

Measured at 72h post-treatment to account for slow-binding kinetics.

Cell LineTissue OriginMocetinostatEntinostatTacedinaline
HCT116 Colon Carcinoma0.15 - 0.30 0.50 - 1.202.50 - 5.00
MCF-7 Breast Adenocarcinoma0.20 - 0.40 0.30 - 0.703.00 - 6.00
K562 CML (Leukemia)0.10 - 0.20 0.20 - 0.501.50 - 3.00

Expert Insight: Mocetinostat consistently displays superior potency (sub-micromolar) across solid tumor models due to its optimized linker region which enhances Van der Waals contacts within the HDAC tunnel. Entinostat is highly effective but often requires longer incubation times (48-72h) to manifest full cytotoxicity due to its exceptionally long residence time on HDAC1 complexes.

Critical Experimental Protocols

To generate reproducible data with benzamides, researchers must move beyond standard protocols. The following methodologies account for the specific kinetic properties of this drug class.

Protocol A: Kinetic-Aware Cellular Proliferation Assay

Standard 24h MTT assays generate false negatives for benzamides. This protocol validates the "slow-binding" phenotype.

Objective: Determine time-dependent IC₅₀ shifts.

  • Seeding: Seed cells (e.g., HCT116) at low density (2,000 cells/well) in 96-well plates to prevent contact inhibition over 72h.

  • Treatment: Prepare a 7-point dilution series (10 µM to 0.01 µM).

    • Crucial Step: Treat duplicate plates. Plate A is read at 24h; Plate B is read at 72h.

  • Readout: Use CellTiter-Glo (ATP) or Resazurin. Avoid MTT if possible, as metabolic flux can fluctuate during G1 arrest.

  • Analysis: Calculate the Potency Shift Ratio (PSR) :

    
    .
    
    • Interpretation: A PSR > 5 indicates a slow-binding mechanism (typical of Entinostat). A PSR ~ 1 indicates fast kinetics.

Protocol B: Cellular Thermal Shift Assay (CETSA)

The Gold Standard for Target Engagement. Unlike Western blots for acetyl-histones (which show downstream effect), CETSA proves the drug is physically bound to the HDAC protein inside the living cell.

Reagents:

  • Lysis Buffer: TBS + 0.4% NP-40 + Protease Inhibitors (EDTA-free).

  • Antibodies: Anti-HDAC1 (e.g., CST #5356), Anti-HDAC2.

Workflow:

  • Treatment: Treat intact cells with 1 µM of Benzamide (or DMSO control) for 1 hour.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot: Split into 8 PCR tubes (50 µL each).

  • Thermal Challenge: Heat tubes for 3 minutes across a gradient (e.g., 40°C to 64°C).

  • Lysis: Cool to RT (3 min), then freeze-thaw (liquid nitrogen/25°C) x2 to lyse.

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Collect Supernatant (soluble fraction).

  • Detection: Run Western Blot on supernatants.

    • Result: The drug-treated samples will show HDAC bands at higher temperatures (stabilization) compared to DMSO.[2]

CETSA_Workflow Cells Intact Cells + Benzamide (1h) Aliquot Aliquot into PCR Tubes Cells->Aliquot Heat Thermal Gradient (40°C - 64°C) Aliquot->Heat Lysis Freeze-Thaw Lysis & Centrifuge Heat->Lysis Separation Precipitated Protein (Pellet) vs Soluble (Supernatant) Lysis->Separation Western Western Blot (Detect Soluble HDAC1) Separation->Western Analyze Supernatant

Figure 2: CETSA Workflow.[3][4] Thermal stabilization confirms physical drug-target binding within the cellular environment.

Expert Commentary: The "Washout" Trap

A common failure mode in comparing benzamides to hydroxamates is the "washout" experiment.

  • Hydroxamates (SAHA): If you wash cells 2 hours post-treatment, HDAC activity recovers rapidly.

  • Benzamides (Entinostat): Due to the slow off-rate (

    
    ), enzyme inhibition persists long after the free drug is removed from the media.
    

Recommendation: When designing pulse-treatment experiments (mimicking clinical pharmacokinetics), Entinostat will show sustained H3 acetylation for 24-48h post-washout, whereas CI-994 effects will fade rapidly. This "memory effect" is a key driver of Entinostat's clinical efficacy despite a shorter plasma half-life.

References
  • Beckers, T., et al. (2007). "Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group." International Journal of Cancer. Link

  • Lauffer, B. E., et al. (2013). "Chemoproteomics reveals time-dependent binding of histone deacetylase inhibitors to endogenous repressor complexes." ACS Chemical Biology. Link

  • Fournel, M., et al. (2008).[5] "MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo."[5] Molecular Cancer Therapeutics. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[3][4] Nature Protocols. Link

  • Rosato, R. R., et al. (2003). "The histone deacetylase inhibitor MS-275 promotes differentiation or apoptosis in human leukemia cells through a process regulated by generation of reactive oxygen species and induction of p21CIP1/WAF1." Cancer Research. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-isopropyl-N-(4-methoxyphenyl)benzamide

[1][2] Executive Summary 4-isopropyl-N-(4-methoxyphenyl)benzamide (also known as N-(4-methoxyphenyl)-4-(propan-2-yl)benzamide) is a substituted benzamide derivative.[1][2][3] While often used as a research intermediate,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-isopropyl-N-(4-methoxyphenyl)benzamide (also known as N-(4-methoxyphenyl)-4-(propan-2-yl)benzamide) is a substituted benzamide derivative.[1][2][3] While often used as a research intermediate, it possesses structural moieties (specifically the p-anisidine/methoxyphenyl group) associated with aquatic toxicity and potential organ toxicity .[1]

Immediate Action Directive:

  • Do NOT dispose of down the drain.[4]

  • Do NOT mix with oxidizers (peroxides, nitrates) or halogenated solvents.

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Identity & Hazard Profiling

Before disposal, verify the chemical identity to ensure compatibility with waste streams. This compound is stable but must be treated as a High Hazard Organic due to the lack of extensive toxicological data for this specific isomer.

Property Data / Characteristic Disposal Implication
CAS Number 15088-90-1 (verify against specific vendor label)Used for waste manifesting.[1]
Physical State Solid (Crystalline powder)Requires "Solid Waste" stream unless in solution.[1]
Solubility Low in water; High in DMSO, MethanolBioaccumulative potential. Strict prohibition on sink disposal.[1]
Functional Groups Amide, Aromatic Ether (Anisole), IsopropylCombustible. High BTU value makes it ideal for fuel blending/incineration.
Key Hazard Aquatic Toxicity (H400/H410) Any release to environment is a regulatory violation.[1]

Critical Safety Note: The 4-methoxyphenyl moiety (anisidine derivative) can degrade into toxic byproducts.[1] Treat all waste as if it carries the toxicity profile of p-anisidine (blood toxin/irritant).[1]

Waste Stream Segregation Logic

Proper segregation prevents dangerous side reactions in the waste drum and lowers disposal costs.

The Golden Rule: This compound is a Non-Halogenated Organic .[1]

WasteSegregation Start Waste Material StateCheck Physical State? Start->StateCheck SolventCheck Solvent Type? StateCheck->SolventCheck Dissolved in Solution SolidBin Solid Organic Waste (Wide Mouth Drum) StateCheck->SolidBin Powder/Crystals LiquidBin Non-Halogenated Organic Waste SolventCheck->LiquidBin DMSO, MeOH, EtOH, Acetone HaloBin Halogenated Waste (DO NOT USE) SolventCheck->HaloBin DCM, Chloroform

Figure 1: Decision tree for segregating 4-isopropyl-N-(4-methoxyphenyl)benzamide waste. Note that while the compound itself is non-halogenated, if it is dissolved in Dichloromethane (DCM), the entire mixture must go to the Halogenated stream.

Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Expired Shelf Life)

Best for: Old bottles, excess powder from weighing, or failed reaction solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Organic Waste" drum.[1]

  • Labeling:

    • Attach a hazardous waste tag immediately.[1]

    • Chemical Name: Write out the full name. Do not use abbreviations like "IP-Anis-Benz."

    • Constituents: List "100% 4-isopropyl-N-(4-methoxyphenyl)benzamide."[1]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

  • Transfer:

    • Wear nitrile gloves and a lab coat.[1][4]

    • If the chemical is in a glass vial, place the entire vial (uncapped) into the solid waste container to avoid dust generation during scraping.

  • Sealing: Ensure the lid is screwed on tightly. Do not leave the waste container open in the fume hood.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Best for: Filtrates from recrystallization or HPLC waste.[1]

  • Compatibility Check: Ensure the solvent is compatible with your "Non-Halogenated" carboy.[1]

    • Safe: Methanol, Ethanol, Acetone, Ethyl Acetate, DMSO.

    • Unsafe:[1] Nitric acid, Perchloric acid (Risk of explosion with organics).

  • Transfer:

    • Use a funnel to prevent splashing.[1]

    • Pour the solution slowly into the Non-Halogenated Organic waste container.

  • Rinsing: Rinse the original flask with a small amount of acetone and add the rinsate to the same waste container.

  • Log It: Record the approximate volume and concentration on the waste log sheet attached to the carboy.

Scenario C: Contaminated Debris (Sharps, Gloves, Weigh Boats) [1]
  • Sharps: Syringes contaminated with the compound must go into a Hard-Sided Bio/Chem Sharps Container , not the trash.[1]

  • Soft Debris: Gloves, paper towels, and weigh boats contaminated with visible powder should be double-bagged (clear polyethylene bags) and placed in the Solid Hazardous Waste drum.

    • Note: Do not throw visible chemical residue into the regular municipal trash.

Emergency Spill Management

If a spill occurs, immediate containment is required to prevent particulate spread.

Spill Response Workflow:

SpillResponse Assess 1. Assess Volume & Risk (Is it safe to clean?) PPE 2. Don PPE (Nitrile Gloves, Goggles, N95/Respirator) Assess->PPE Contain 3. Containment Cover with damp paper towels to suppress dust PPE->Contain Clean 4. Clean Up Scoop into bag; Wipe with Acetone Contain->Clean Dispose 5. Disposal Tag as Hazardous Solid Waste Clean->Dispose

Figure 2: Operational workflow for managing dry powder spills.

Specific Cleanup Technique:

  • Do NOT dry sweep. This generates dust that can be inhaled.[1]

  • Wet Method: Place paper towels soaked in water or ethanol over the powder.[1]

  • Scoop: Push the wet mass into a dustpan or scoop.[1]

  • Final Wipe: Wipe the surface with acetone to solubilize and remove trace residues.[1]

Regulatory & Compliance Context (RCRA)

In the United States, this compound does not have a specific "P" or "U" list code. However, it is regulated under the "Cradle-to-Grave" principle.[1]

  • RCRA Classification: Non-Regulated Chemical Waste (unless characteristic).[1]

  • Best Practice Classification: Classify as D001 (Ignitable) if in organic solvent, or general Toxic Organic for incineration.[1]

  • Disposal Method: The only acceptable final disposal method is Fuel Blending or High-Temperature Incineration .[1] This ensures the destruction of the aromatic rings and amide bonds, preventing environmental leaching.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][5]

  • PubChem. (n.d.).[1] Compound Summary: N-(4-Methoxyphenyl)-4-isopropylbenzamide.[1] National Library of Medicine.

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations.[1][6] [1]

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet Guidelines for Substituted Benzamides.

Sources

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